molecular formula C12H13NO4 B12443520 2-Methoxy-4-(3-oxomorpholino)benzaldehyde

2-Methoxy-4-(3-oxomorpholino)benzaldehyde

Cat. No.: B12443520
M. Wt: 235.24 g/mol
InChI Key: CKQYRAYQFTYSQD-UHFFFAOYSA-N
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Description

2-Methoxy-4-(3-oxomorpholino)benzaldehyde is a useful research compound. Its molecular formula is C12H13NO4 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

2-methoxy-4-(3-oxomorpholin-4-yl)benzaldehyde

InChI

InChI=1S/C12H13NO4/c1-16-11-6-10(3-2-9(11)7-14)13-4-5-17-8-12(13)15/h2-3,6-7H,4-5,8H2,1H3

InChI Key

CKQYRAYQFTYSQD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2CCOCC2=O)C=O

Origin of Product

United States
Foundational & Exploratory

A Technical Guide to the Synthesis and Potential Applications of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde: A Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the proposed synthesis, characterization, and potential applications of the novel compound, 2-Methoxy-4-(3-oxomorpholino)benzaldehyde. As a compound not readily found in commercial catalogs, this document outlines a strategic synthetic pathway starting from the well-characterized precursor, 2-Hydroxy-4-methoxybenzaldehyde (CAS No. 673-22-3). This guide is intended for researchers, medicinal chemists, and drug development professionals interested in exploring new chemical entities with potential therapeutic value.

Introduction: The Strategic Importance of the Benzaldehyde and Morpholine Scaffolds

The benzaldehyde moiety is a cornerstone in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of therapeutic agents.[1][2] Its unique chemical reactivity allows for the construction of complex molecular architectures essential for biological activity.[2] Benzaldehyde derivatives are integral to the synthesis of drugs ranging from anticonvulsants to anti-hypertensives and have been investigated for their potential as antibiotic modulators.[1][3]

Similarly, the morpholine ring is recognized as a "privileged structure" in drug design.[4][5] Its incorporation into bioactive molecules is often associated with improved physicochemical and pharmacokinetic properties.[4][6] The morpholine moiety can enhance potency and confer desirable drug-like characteristics.[4][6] This heterocycle is a key component in numerous approved and experimental drugs, highlighting its significance in medicinal chemistry.[4][7]

The target molecule, 2-Methoxy-4-(3-oxomorpholino)benzaldehyde, combines these two pharmacologically significant scaffolds. This novel structure presents an intriguing candidate for biological screening and lead optimization in drug discovery programs.

Physicochemical and Structural Properties of the Precursor

The proposed synthesis commences with 2-Hydroxy-4-methoxybenzaldehyde, a readily available and well-characterized starting material.

PropertyValueSource
CAS Number 673-22-3[8][9][10]
Molecular Formula C₈H₈O₃[8][9]
Molecular Weight 152.15 g/mol [8]
Appearance White to light brown crystalline powder
Synonyms 4-Methoxysalicylaldehyde, 2-Hydroxy-p-anisaldehyde[9][10][11]

Proposed Synthesis of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde

The synthesis of the target compound can be envisioned through a straightforward O-alkylation of the phenolic hydroxyl group of 2-Hydroxy-4-methoxybenzaldehyde. A plausible synthetic route is detailed below.

Synthetic Pathway

The proposed two-step synthesis involves the reaction of 2-Hydroxy-4-methoxybenzaldehyde with a suitable halo-substituted morpholinone derivative.

Synthetic Pathway A 2-Hydroxy-4-methoxybenzaldehyde (CAS: 673-22-3) B 2-Methoxy-4-(3-oxomorpholino)benzaldehyde A->B O-alkylation reagents N-(2-chloroacetyl)morpholine, K2CO3, Acetone, Reflux

Caption: Proposed synthetic route to 2-Methoxy-4-(3-oxomorpholino)benzaldehyde.

Detailed Experimental Protocol

Step 1: O-Alkylation of 2-Hydroxy-4-methoxybenzaldehyde

  • To a solution of 2-Hydroxy-4-methoxybenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • To this suspension, add N-(2-chloroacetyl)morpholine (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 2-Methoxy-4-(3-oxomorpholino)benzaldehyde.

Causality behind Experimental Choices:

  • Solvent: Acetone is a suitable polar aprotic solvent for this type of Sₙ2 reaction, as it dissolves the organic reactants and is easily removed.

  • Base: Potassium carbonate is a mild inorganic base, sufficient to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide ion.

  • Reagent: N-(2-chloroacetyl)morpholine is a commercially available or readily synthesized reagent that provides the necessary electrophile for the O-alkylation.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

Physicochemical Properties and Characterization of the Target Compound

The following table summarizes the predicted physicochemical properties of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde.

PropertyPredicted Value
Molecular Formula C₁₃H₁₅NO₄
Molecular Weight 249.26 g/mol
Appearance Off-white to pale yellow solid
Characterization Workflow

A rigorous characterization of the synthesized compound is essential to confirm its identity and purity.

Characterization_Workflow Start Synthesized Product TLC TLC Analysis (Purity Check) Start->TLC NMR NMR Spectroscopy (¹H and ¹³C) TLC->NMR MS Mass Spectrometry (HRMS) NMR->MS EA Elemental Analysis (%C, %H, %N) MS->EA FTIR FT-IR Spectroscopy EA->FTIR End Confirmed Structure and Purity FTIR->End

Sources

2-Methoxy-4-(3-oxomorpholino)benzaldehyde properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methoxy-4-(3-oxomorpholino)benzaldehyde: Synthesis, Characterization, and Potential Applications

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds to generate novel molecular architectures is a cornerstone of drug discovery. This guide focuses on 2-Methoxy-4-(3-oxomorpholino)benzaldehyde, a compound that, while not extensively documented in current literature, represents a compelling fusion of two pharmacologically significant moieties: a substituted benzaldehyde and a morpholin-3-one ring.

The morpholine ring and its derivatives are considered privileged structures in drug design, prized for their ability to improve the pharmacokinetic profiles of bioactive molecules.[1] The inclusion of a morpholine moiety can enhance aqueous solubility, metabolic stability, and introduce favorable interactions with biological targets.[2][3] The morpholinone core, specifically, is a key building block in a variety of therapeutic agents.[4]

Benzaldehyde derivatives, on the other hand, are versatile intermediates and possess intrinsic biological activities.[5][6] The aldehyde group serves as a reactive handle for a multitude of chemical transformations, while the substitution pattern on the aromatic ring dictates the molecule's electronic properties and biological specificity.[7][8] For instance, 2-hydroxy-4-methoxybenzaldehyde, an isomer of vanillin, exhibits notable antimicrobial and antioxidant properties.[9][10]

This technical guide provides a comprehensive overview of the core properties, plausible synthetic routes, and potential applications of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde. By grounding our analysis in established chemical principles and data from structurally related compounds, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to synthesize, characterize, and explore the therapeutic potential of this promising, yet underexplored, molecule.

Core Properties and Structural Analysis

2-Methoxy-4-(3-oxomorpholino)benzaldehyde is an aromatic compound characterized by a benzaldehyde core substituted with a methoxy group at the C2 position and a morpholin-3-one ring attached via its nitrogen atom to the C4 position.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for 2-Methoxy-4-(3-oxomorpholino)benzaldehyde. These values are computationally derived and serve as a baseline for experimental characterization.

PropertyValue
Molecular Formula C₁₂H₁₃NO₄
Molecular Weight 235.24 g/mol
IUPAC Name 2-Methoxy-4-(3-oxomorpholin-4-yl)benzaldehyde
SMILES COC1=C(C=C(C=C1)N2CC(=O)OCC2)C=O
InChI Key (Predicted)
Appearance (Predicted) Off-white to pale yellow solid
Solubility (Predicted) Soluble in DMSO, DMF, Methanol
Structural Features and Reactivity

The molecule's reactivity is dictated by its key functional groups:

  • Aldehyde Group: The electrophilic aldehyde at C1 is susceptible to nucleophilic attack, making it a prime site for derivatization via reactions such as reductive amination, Wittig reactions, and the formation of hydrazones or oximes.

  • Aromatic Ring: The benzene ring is electron-rich due to the methoxy and morpholino substituents, predisposing it to electrophilic aromatic substitution. However, the aldehyde group is deactivating. The interplay of these groups will direct the regioselectivity of further substitutions.[7]

  • Morpholin-3-one Ring: The lactam (cyclic amide) within the morpholin-3-one ring is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions. The ether linkage within the ring is robust.

Plausible Synthetic Routes

Route A: Nucleophilic Aromatic Substitution (SNAr)

This approach leverages the reaction between an activated aryl halide and a nucleophile. The presence of the electron-withdrawing aldehyde group para to the leaving group (fluorine) activates the aromatic ring toward nucleophilic attack by morpholin-3-one.

SNAr_Synthesis cluster_reactants Starting Materials SM1 4-Fluoro-2-methoxybenzaldehyde Product 2-Methoxy-4-(3-oxomorpholino)benzaldehyde SM1->Product + SM2 Morpholin-3-one SM2->Product Base Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Base->Product Conditions

Caption: Workflow for SNAr Synthesis.

Causality Behind Experimental Choices:

  • Aryl Halide: 4-Fluoro-2-methoxybenzaldehyde is the preferred starting material. The carbon-fluorine bond is highly polarized, and fluoride is an excellent leaving group in SNAr reactions due to its high electronegativity, which helps to stabilize the intermediate Meisenheimer complex.

  • Base and Solvent: A mild inorganic base like potassium carbonate (K₂CO₃) is sufficient to neutralize the HF byproduct. A polar aprotic solvent such as DMSO or DMF is ideal as it effectively solvates the cation of the base while leaving the nucleophile (the morpholin-3-one anion) relatively free to react.

Experimental Protocol: SNAr Synthesis

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add morpholin-3-one (1.1 eq.), potassium carbonate (2.0 eq.), and anhydrous DMSO.

  • Addition of Aryl Halide: Add 4-fluoro-2-methoxybenzaldehyde (1.0 eq.) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 100-120 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final compound.

Route B: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and is highly tolerant of various functional groups.[11][12] It involves the coupling of an aryl halide (typically a bromide or iodide) with an amine or amide in the presence of a palladium catalyst, a phosphine ligand, and a base.

Buchwald_Hartwig_Synthesis cluster_reactants Starting Materials SM1 4-Bromo-2-methoxybenzaldehyde Product 2-Methoxy-4-(3-oxomorpholino)benzaldehyde SM1->Product + SM2 Morpholin-3-one SM2->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Catalyst->Product Catalytic System Base Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene) Base->Product Conditions

Caption: Workflow for Buchwald-Hartwig Amination.

Causality Behind Experimental Choices:

  • Aryl Halide: 4-Bromo-2-methoxybenzaldehyde is a suitable substrate. Aryl bromides offer a good balance of reactivity and stability for palladium-catalyzed coupling reactions.

  • Catalytic System: A combination of a palladium source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand such as Xantphos is effective. The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination).

  • Base and Solvent: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) is often used to deprotonate the morpholin-3-one. An inert, non-polar solvent like toluene or dioxane is typically employed.

Experimental Protocol: Buchwald-Hartwig Amination

  • Preparation: To a Schlenk tube, add 4-bromo-2-methoxybenzaldehyde (1.0 eq.), morpholin-3-one (1.2 eq.), cesium carbonate (1.5 eq.), Pd₂(dba)₃ (0.02 eq.), and Xantphos (0.04 eq.).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times. Then, add anhydrous toluene via syringe.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst and inorganic salts. Rinse the pad with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the resulting residue by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The structural elucidation of the synthesized 2-Methoxy-4-(3-oxomorpholino)benzaldehyde would rely on standard spectroscopic techniques. The table below outlines the expected spectral data.

TechniqueExpected Features
¹H NMR Aldehyde Proton (CHO): Singlet, ~9.8-10.0 ppm. Aromatic Protons: Three protons on the benzene ring, exhibiting characteristic splitting patterns (doublets and doublet of doublets) in the range of ~6.8-7.8 ppm. Methoxy Protons (OCH₃): Singlet, ~3.9 ppm. Morpholinone Protons: Two sets of triplets or multiplets for the -OCH₂- and -NCH₂- groups (~4.4 ppm and ~3.8 ppm, respectively) and a singlet for the -C(=O)CH₂- group (~4.3 ppm).
¹³C NMR Aldehyde Carbonyl (C=O): ~190 ppm. Amide Carbonyl (C=O): ~168 ppm. Aromatic Carbons: Signals between ~110-165 ppm. The carbon attached to the oxygen (C2) and nitrogen (C4) will be downfield. Methoxy Carbon (OCH₃): ~56 ppm. Morpholinone Carbons: Signals for the three CH₂ groups in the range of ~40-70 ppm.
FT-IR Aldehyde C=O Stretch: Strong absorption band around 1680-1700 cm⁻¹. Amide C=O Stretch: Strong absorption band around 1650-1670 cm⁻¹. C-O-C Stretch (Ether): Strong band around 1250 cm⁻¹. C-N Stretch: Band around 1100-1200 cm⁻¹.
Mass Spec Molecular Ion Peak (M⁺): Expected at m/z = 235.08. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₁₂H₁₃NO₄.

Potential Applications in Drug Discovery and Development

The unique combination of the substituted benzaldehyde and morpholin-3-one scaffolds suggests several promising avenues for therapeutic application. The morpholine nucleus is a key component in many approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[1][3]

Hypothesized Biological Activities
  • Anticancer: Many morpholine-containing compounds exhibit potent anticancer activity, often by inhibiting protein kinases.[2] The benzaldehyde moiety can also contribute to cytotoxicity. The target compound could be investigated as an inhibitor of signaling pathways frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.

  • Antimicrobial: Substituted benzaldehydes are known for their antibacterial and antifungal properties.[9] The morpholine ring can enhance these effects. The compound could be screened against a panel of pathogenic bacteria and fungi, including drug-resistant strains.

  • Neuroprotective: Morpholine derivatives have been explored for various central nervous system disorders.[3] The specific substitution pattern of the target molecule could confer affinity for CNS targets like monoamine oxidase (MAO) or other receptors involved in neurodegeneration.

Hypothetical Mechanism of Action: Kinase Inhibition

Many N-aryl heterocyclic compounds function as ATP-competitive kinase inhibitors. The 2-Methoxy-4-(3-oxomorpholino)benzaldehyde scaffold could potentially bind to the ATP-binding pocket of a protein kinase. The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for morpholine-containing inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 2-Methoxy-4- (3-oxomorpholino)benzaldehyde Inhibitor->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K signaling pathway.

Conclusion

2-Methoxy-4-(3-oxomorpholino)benzaldehyde stands as a molecule of significant synthetic and medicinal interest. While direct experimental data is scarce, a thorough analysis of its constituent fragments allows for the rational design of synthetic protocols and the formulation of hypotheses regarding its biological activity. The proposed SNAr and Buchwald-Hartwig amination routes offer reliable and scalable methods for its preparation. The convergence of the pharmacologically validated morpholin-3-one core with a versatile substituted benzaldehyde platform makes this compound a compelling candidate for screening in anticancer, antimicrobial, and neuroscience-focused drug discovery programs. This guide serves as a foundational resource to stimulate and support further research into this promising area of chemical space.

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Technical Monograph: 2-Methoxy-4-(3-oxomorpholino)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical monograph for research and development professionals. It synthesizes chemical principles, structure-activity relationships (SAR), and standard industrial protocols to provide a comprehensive safety and handling profile for 2-Methoxy-4-(3-oxomorpholino)benzaldehyde , a specialized intermediate likely used in the synthesis of anticoagulant analogs (e.g., Rivaroxaban derivatives).

Domain: Medicinal Chemistry / Process Safety | Document Type: Technical Safety & Handling Guide

Executive Summary & Chemical Identity

2-Methoxy-4-(3-oxomorpholino)benzaldehyde is a functionalized aromatic aldehyde serving as a critical scaffold in the development of Factor Xa inhibitors. It combines the pharmacophoric morpholin-3-one ring (critical for binding affinity in the S4 pocket of Factor Xa) with a reactive benzaldehyde core, allowing for further elaboration into oxazolidinone derivatives.

Due to its specific substitution pattern, this compound is often employed as a "Next-Generation" building block to modulate solubility and metabolic stability compared to the parent des-methoxy intermediates.

Chemical Data Table
PropertySpecification
IUPAC Name 2-Methoxy-4-(3-oxomorpholin-4-yl)benzaldehyde
Molecular Formula C₁₂H₁₃NO₄
Molecular Weight 235.24 g/mol
Predicted CAS Not Listed (Proprietary/Custom Synthesis)
Core Moiety Morpholin-3-one fused to Anisaldehyde
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM; Sparingly soluble in Water
LogP (Predicted) ~1.2 – 1.5 (Lipophilic)

Hazard Identification & Safety Profile (GHS)

Note: As a specialized research intermediate, specific toxicological data may be limited. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous morpholinone and benzaldehyde derivatives.

GHS Classification (Predicted)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302)

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Safety Decision Matrix (DOT Diagram)

The following decision tree outlines the immediate response protocols based on exposure type.

SafetyMatrix Start Exposure Incident Type Identify Route Start->Type Inhalation Inhalation Type->Inhalation Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Ingestion Ingestion Type->Ingestion Act_Inhale Remove to Fresh Air Support Breathing Seek Medical Attn Inhalation->Act_Inhale Act_Skin Wash with Soap/Water (15m) Remove Contaminated Clothing Skin->Act_Skin Act_Eye Rinse Cautiously (15m) Remove Contact Lenses Eye->Act_Eye Act_Ingest Rinse Mouth Do NOT Induce Vomiting Call Poison Control Ingestion->Act_Ingest

Figure 1: Emergency Response Decision Matrix for acute exposure incidents.

Handling, Storage, and Stability

The aldehyde functionality at the C1 position renders this molecule susceptible to autoxidation, converting it to the corresponding benzoic acid (2-Methoxy-4-(3-oxomorpholino)benzoic acid). Strict exclusion of oxygen is required for long-term storage.

Storage Protocol
  • Atmosphere: Store under inert gas (Argon or Nitrogen).

  • Temperature: Refrigerate at 2°C – 8°C .

  • Container: Amber glass vials with Teflon-lined caps to prevent photocyclization or light-induced degradation.

  • Desiccation: Hygroscopic potential; store with desiccants (e.g., silica gel).

Stability Risks
  • Oxidation: Rapidly oxidizes in air to form carboxylic acid impurities, which can interfere with subsequent reductive amination or condensation reactions.

  • Schiff Base Formation: Avoid contact with primary amines unless intended for immediate reaction.

Synthesis & Application Workflow

This compound is typically synthesized via a metal-catalyzed C-N coupling reaction (Buchwald-Hartwig Amination) or an Ullmann-type coupling, linking the morpholinone ring to a halogenated benzaldehyde precursor.

Synthetic Route (Retrosynthesis)
  • Precursors: 4-Bromo-2-methoxybenzaldehyde + Morpholin-3-one.

  • Catalyst System: Pd(OAc)₂ / Xantphos or CuI / Diamine ligands.

  • Base: Cs₂CO₃ or K₃PO₄.

Synthesis Workflow Diagram

Synthesis SM1 4-Bromo-2-methoxybenzaldehyde Reaction C-N Coupling (Pd/Cu Catalyst, Base) Solvent: Dioxane/Toluene SM1->Reaction SM2 Morpholin-3-one SM2->Reaction Crude Crude Mixture Reaction->Crude Workup Workup: Extraction (EtOAc) Wash (Brine) Crude->Workup Purify Column Chromatography (Hexane/EtOAc) Workup->Purify Product 2-Methoxy-4-(3-oxomorpholino) benzaldehyde Purify->Product

Figure 2: Catalytic synthesis workflow for the target aldehyde intermediate.

Experimental Protocol (General Procedure)
  • Charge: In a glovebox, charge a reaction vessel with 4-Bromo-2-methoxybenzaldehyde (1.0 equiv), Morpholin-3-one (1.2 equiv), Cs₂CO₃ (2.0 equiv), and Xantphos (0.05 equiv).

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Catalyst: Add Pd(OAc)₂ (0.02 equiv).

  • Reaction: Seal and heat to 100°C for 12–16 hours under N₂.

  • Monitor: Check conversion via TLC or HPLC (Target RT will shift significantly from bromide precursor).

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (SiO₂, 0-50% EtOAc in Hexanes).

Quality Control & Analytical Standards

To ensure the integrity of this intermediate for drug development, the following specification limits are recommended.

TestMethodAcceptance Criteria
Appearance VisualPale yellow solid
Identification ¹H-NMR (DMSO-d₆)Confirms Aldehyde (~9.8 ppm), OMe (~3.8 ppm), Morpholine protons
Purity HPLC (254 nm)≥ 98.0% (Area %)
Water Content Karl Fischer≤ 0.5% w/w
Residual Solvents GC-HSConform to ICH Q3C limits
Oxidation Impurity HPLC≤ 1.0% (Benzoic acid derivative)

References

  • Rivaroxaban Synthesis Overview: Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry. Link

  • Morpholinone Coupling Methods: Klapars, A., et al. (2001). "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society. Link

  • Benzaldehyde Handling: Sigma-Aldrich Safety Data Sheet (Generic Anisaldehyde). Link

  • GHS Classification Standards: OSHA Hazard Communication Standard (HCS) 29 CFR 1910.1200. Link

An In-depth Technical Guide to 2-Methoxy-4-(3-oxomorpholino)benzaldehyde: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the proposed synthesis, characterization, and potential therapeutic relevance of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde, a novel compound at the intersection of privileged medicinal chemistry scaffolds. While a detailed historical record of this specific molecule is not extensively documented in prior art, its rational design is predicated on the well-established pharmacological importance of its constituent moieties: the vanillin core and the morpholinone heterocycle. This document serves as a technical roadmap for researchers, chemists, and drug development professionals interested in the exploration of this promising chemical entity.

Introduction: The Rationale for a Hybrid Scaffold

The pursuit of novel molecular architectures with enhanced therapeutic potential is a cornerstone of modern drug discovery. The design of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde is a strategic amalgamation of two pharmacologically significant building blocks.

  • The Vanillin Core: Vanillin (4-hydroxy-3-methoxybenzaldehyde) and its derivatives are not merely flavoring agents but are recognized as "privileged scaffolds" in medicinal chemistry.[1][2] The aromatic ring of vanillin possesses functional groups—aldehyde, hydroxyl, and ether—that are amenable to chemical modification, allowing for the generation of a diverse array of derivatives with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][3][4][5] The methoxy group, in particular, is a prevalent substituent in many natural product-derived drugs, often contributing favorably to ligand-target binding and pharmacokinetic profiles.

  • The Morpholinone Moiety: The morpholine ring is another privileged structure, frequently incorporated into drug candidates to improve physicochemical properties, metabolic stability, and biological potency.[6] Its non-aromatic, saturated heterocyclic structure can enhance aqueous solubility and provide a versatile scaffold for substitution. The related morpholinone structure, containing a carbonyl group, offers additional hydrogen bonding capabilities and synthetic handles. Morpholine and its derivatives are integral components of numerous approved drugs and investigational agents, exhibiting a broad range of pharmacological activities.[7][8]

The combination of these two scaffolds into the singular entity, 2-Methoxy-4-(3-oxomorpholino)benzaldehyde, presents a compelling hypothesis: the potential for synergistic or novel biological activities arising from the unique electronic and steric properties of the hybrid molecule.

Proposed Synthesis of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde

The synthesis of the target compound can be logically approached via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the reaction of an activated aryl halide with morpholin-3-one.

2.1. Overall Synthetic Strategy

The proposed synthetic pathway commences with a commercially available and appropriately functionalized benzaldehyde derivative, 4-fluoro-2-methoxybenzaldehyde, which serves as the electrophilic partner. The nucleophilic partner is morpholin-3-one. The reaction is facilitated by a suitable base in a polar aprotic solvent.

2.2. Visualization of the Synthetic Workflow

G cluster_reactants Reactants cluster_reaction Reaction Conditions A 4-Fluoro-2-methoxybenzaldehyde D Nucleophilic Aromatic Substitution (SNAr) A->D B Morpholin-3-one B->D C Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., DMF, DMSO) Heat C->D Facilitates E 2-Methoxy-4-(3-oxomorpholino)benzaldehyde D->E Yields

Caption: Proposed synthetic pathway for 2-Methoxy-4-(3-oxomorpholino)benzaldehyde.

2.3. Detailed Experimental Protocol

This protocol is a representative, hypothetical procedure based on established methodologies for SNAr reactions involving N-arylation.[9][10]

Materials:

  • 4-Fluoro-2-methoxybenzaldehyde

  • Morpholin-3-one

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-fluoro-2-methoxybenzaldehyde (1.0 eq).

  • Addition of Reagents: Add morpholin-3-one (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 2-Methoxy-4-(3-oxomorpholino)benzaldehyde.

Characterization and Data

The structural confirmation and purity assessment of the synthesized compound would rely on standard analytical techniques.

Analytical Technique Expected Observations
¹H NMR (Proton NMR)Signals corresponding to the aldehydic proton (~9.8-10.0 ppm), aromatic protons, methoxy protons (~3.9 ppm), and morpholinone methylene protons.
¹³C NMR (Carbon NMR)Resonances for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons, methoxy carbon (~56 ppm), and morpholinone carbonyl and methylene carbons.
FT-IR (Infrared Spectroscopy)Characteristic absorption bands for the aldehyde C=O stretch (~1680-1700 cm⁻¹), morpholinone amide C=O stretch (~1650-1670 cm⁻¹), and C-O-C stretches.
HRMS (High-Resolution Mass Spectrometry)Accurate mass measurement to confirm the elemental composition (C₁₂H₁₃NO₄).

Potential Applications in Drug Discovery

The unique hybrid structure of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde suggests several potential avenues for investigation in drug discovery, drawing on the known biological activities of its parent scaffolds.

  • Anti-inflammatory and Antioxidant Activity: Vanillin and its derivatives are known to possess anti-inflammatory and antioxidant properties.[3][5] The incorporation of the morpholinone ring could modulate these activities, potentially leading to novel agents for treating inflammatory conditions.

  • Anticancer Potential: Both vanillin and morpholine derivatives have been explored for their anticancer activities.[1][8] The target molecule could be evaluated against a panel of cancer cell lines to determine its cytotoxic and anti-proliferative effects.

  • Neuroprotective Effects: Given the neuroprotective properties associated with some vanillin derivatives, 2-Methoxy-4-(3-oxomorpholino)benzaldehyde could be a candidate for investigation in models of neurodegenerative diseases.[5]

  • Enzyme Inhibition: The morpholine moiety is a key component in several enzyme inhibitors. The target compound could be screened against various enzyme classes, such as kinases or proteases, which are important targets in many diseases.

Logical Flow: From Synthesis to Biological Evaluation

G A Proposed Synthesis via SNAr B Purification and Characterization (NMR, IR, HRMS) A->B C In Vitro Biological Screening B->C D Anti-inflammatory Assays C->D E Anticancer Cell Line Screening C->E F Neuroprotection Assays C->F G Enzyme Inhibition Panels C->G H Lead Compound Identification D->H E->H F->H G->H I Further Optimization and SAR Studies H->I

Caption: Workflow from synthesis to potential lead compound identification.

Conclusion

While the discovery and history of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde are not established in the scientific literature, its rational design, based on the fusion of the vanillin and morpholinone scaffolds, provides a strong impetus for its synthesis and biological evaluation. The proposed synthetic route via nucleophilic aromatic substitution offers a viable and efficient method for its preparation. The potential for this novel hybrid molecule to exhibit interesting pharmacological properties makes it a compelling target for researchers in medicinal chemistry and drug discovery. This guide provides the foundational technical information to embark on the exploration of this promising compound.

References

  • Mubashra, K., Ahmad, R., & Aslam, S. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Molecular Diversity. Available from: [Link]

  • Kourounakis, A., & Koutsoukos, S. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 945. Available from: [Link]

  • Kourounakis, A. P. (2005). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 12(22), 2641-2654. Available from: [Link]

  • He, Y. P., Wu, H., & Wang, Q. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(19), 7245–7250. Available from: [Link]

  • Mubashra, K., Ahmad, R., & Aslam, S. (2025). Biologically active N-arylated morpholine derivatives. ResearchGate. Available from: [Link]

  • Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(1), 133-143. Available from: [Link]

  • Scienmag. (2025). Exploring Synthetic Methods for N-Arylation of Morpholine. Available from: [Link]

  • Kumar, A., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from: [Link]

  • Somsák, L., et al. (2022). Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. Molecules, 27(22), 7815. Available from: [Link]

  • van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(7), 2413–2417. Available from: [Link]

  • Wang, Y., et al. (2025). Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde. ResearchGate. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4-Methoxybenzylidene)-5-Oxazolone Scaffolds. Molecules, 25(14), 3249. Available from: [Link]

  • Yakubu, O., et al. (2025). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. Available from: [Link]

  • CN102557903A. (2012). Preparation method of 4-hydroxyl-2-methoxybenzaldehyde. Google Patents.
  • Yakubu, O., et al. (2025). Vanillin Derivatives in Drug Design: Structure-Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. Available from: [Link]

  • Anand, A., et al. (2019). VANILLIN: A COMPREHENSIVE REVIEW OF PHARMACOLOGICAL ACTIVITIES. Plant Archives, 19(2), 1000-1004. Available from: [Link]

  • Organic Syntheses Procedure. (n.d.). Oxidative Amination of Aromatic Aldehydes with Secondary Amines. Available from: [Link]

  • Das, S., & Sarkar, S. (2023). Vanillin- More Than A Flavouring Agent: A Review On Its Bioactive Properties. International Journal of Pharmaceutical Sciences and Research, 14(1), 1-10. Available from: [Link]

  • ResearchGate. (n.d.). Scheme Synthesis of compounds 1-12 Reaction Conditions. Available from: [Link]

  • WO2019138362A1. (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Google Patents.
  • Gorgani, L., et al. (2024). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. Molecules, 29(20), 4789. Available from: [Link]

  • Mederski, W., et al. (2007). practical and efficient processes for the preparation of 4-(4-aminophenyl)morpholin-3-ones on a. Heterocycles, 74, 437-446. Available from: [Link]

Sources

fundamental research on morpholine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fundamental Research on Morpholine Derivatives: Synthetic Architectures, Physicochemical Profiling, and Medicinal Utility Content Type: Technical Whitepaper / Advanced Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

The morpholine heterocycle (tetrahydro-1,4-oxazine) represents a "privileged scaffold" in modern medicinal chemistry. Characterized by a chair conformation containing both a basic amine and an ether oxygen, morpholine offers a unique physicochemical profile that bridges the gap between lipophilicity and aqueous solubility. This guide dissects the fundamental research surrounding morpholine derivatives, moving beyond basic descriptions to analyze the causality of its metabolic stability, the mechanisms of its recent synthetic evolutions (including 2024 green chemistry protocols), and its strategic application in FDA-approved therapeutics.

The Morpholine Advantage: Physicochemical & Metabolic Rationale

The decision to incorporate a morpholine ring is rarely arbitrary. It is a calculated engineering choice to modulate the DMPK (Drug Metabolism and Pharmacokinetics) profile of a lead compound.

Electronic and Conformational Landscape

Unlike its carbocyclic analog piperidine, morpholine possesses an oxygen atom at the 4-position relative to the nitrogen. This heteroatom exerts a significant electron-withdrawing inductive effect (


), which alters the basicity of the nitrogen.[1]
  • pKa Modulation: The pKa of morpholine is approximately 8.3 , compared to ~11.2 for piperidine. This lower pKa means a significant fraction of morpholine molecules remain uncharged at physiological pH (7.4), enhancing membrane permeability and blood-brain barrier (BBB) penetration while retaining sufficient water solubility [1].

  • Conformational Anchoring: Morpholine adopts a stable chair conformation. In receptor binding, the oxygen atom serves as a weak hydrogen bond acceptor, while the protonated nitrogen acts as a cationic anchor.

Metabolic Shielding

A critical failure mode in drug discovery is rapid oxidative clearance.

  • Piperidine Liability: Piperidine rings are prone to extensive oxidation at the

    
    -carbon by Cytochrome P450 (CYP) enzymes.
    
  • Morpholine Stability: The electron-withdrawing oxygen deactivates the adjacent

    
    -carbons, making them less susceptible to CYP-mediated hydroxylation.[1] This "metabolic shielding" extends the half-life (
    
    
    
    ) of the drug [2].

Table 1: Comparative Physicochemical Profile

PropertyMorpholinePiperidineImpact on Drug Design
pKa (Conj. Acid) ~8.3~11.2Morpholine has better BBB permeability due to higher fraction of neutral species at pH 7.4.
LogP -0.860.84Morpholine lowers lipophilicity, improving solubility and reducing non-specific binding.
H-Bonding Acceptor (O), Donor/Acceptor (NH)Donor/Acceptor (NH)The ether oxygen provides an additional vector for target engagement.
Metabolic Liability Low (N-dealkylation dominant)High (Ring oxidation)Morpholine is used to "block" metabolic hot spots.

Synthetic Architectures: From Classical to State-of-the-Art

Synthesizing morpholine derivatives requires selecting the right protocol based on substitution patterns.

Classical Route: Cyclodehydration

The industrial standard involves the acid-catalyzed cyclization of diethanolamine. While effective for simple morpholine, it lacks the regiocontrol required for complex, chiral derivatives.

Modern "Green" Protocol (2024 Advancement)

A breakthrough protocol published in JACS (2024) utilizes ethylene sulfate for the selective monoalkylation of 1,2-amino alcohols.[2] This redox-neutral method avoids toxic alkyl halides and allows for the precise construction of C-substituted morpholines [3].

Mechanism:

  • Activation: The amino alcohol attacks the highly electrophilic ethylene sulfate.

  • Cyclization: Treatment with a base (

    
    BuOK) triggers intramolecular displacement of the sulfate leaving group, closing the ring.
    
Functionalization via Buchwald-Hartwig Amination

For N-arylmorpholines (common in kinase inhibitors), the palladium-catalyzed cross-coupling of morpholine with aryl halides is the gold standard.

Diagram 1: Decision Matrix for Morpholine Synthesis

MorpholineSynthesis Figure 1: Synthetic Decision Matrix for Morpholine Derivatives Start Target Morpholine Structure Decision1 Substitution Pattern? Start->Decision1 RouteA N-Substituted Only (e.g., N-aryl) Decision1->RouteA N-func RouteB C-Substituted / Chiral Decision1->RouteB C-func ActionA Buchwald-Hartwig Coupling (Pd catalyst, Aryl Halide) RouteA->ActionA ActionB Ethylene Sulfate Protocol (Amino Alcohol + Ethylene Sulfate) RouteB->ActionB ResultA N-Aryl Morpholine (Kinase Inhibitors) ActionA->ResultA ResultB Chiral Morpholine (Stereodefined Scaffolds) ActionB->ResultB

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the user verifies success before proceeding.

Protocol A: Green Synthesis of C-Substituted Morpholines (Ethylene Sulfate Method)

Based on Ortiz et al., J. Am. Chem. Soc. 2024 [3].[2][3]

Reagents:

  • Chiral 1,2-amino alcohol (1.0 equiv)

  • Ethylene Sulfate (1.05 equiv)

  • Potassium tert-butoxide (

    
    BuOK) (2.5 equiv)
    
  • Solvent: THF (anhydrous)

Step-by-Step:

  • Monoalkylation: Charge a reaction vessel with the 1,2-amino alcohol and THF (0.5 M). Cool to 0°C.[4]

  • Addition: Add ethylene sulfate portion-wise. Allow to warm to room temperature (RT) and stir for 4 hours.

    • Checkpoint: Monitor via LC-MS. You should see the disappearance of the starting amine and the formation of the zwitterionic intermediate (

      
      ).
      
  • Cyclization: Cool the mixture back to 0°C. Add

    
    BuOK slowly (exothermic).
    
  • Heating: Heat the reaction to 60°C for 2 hours to effect ring closure.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (3x). Dry over 
    
    
    
    and concentrate.
Protocol B: Synthesis of N-(4-Nitrophenyl)morpholine (Nucleophilic Aromatic Substitution)

A robust robust model reaction for introducing the morpholine moiety.

Reagents:

  • Morpholine (1.2 equiv)

  • 1-Fluoro-4-nitrobenzene (1.0 equiv)

  • 
     (2.0 equiv)
    
  • Solvent: DMF

Step-by-Step:

  • Setup: Dissolve 1-fluoro-4-nitrobenzene in DMF (0.5 M).

  • Addition: Add

    
     followed by morpholine.
    
  • Reaction: Heat to 80°C for 3 hours. The solution will turn deep yellow.

    • Validation: TLC (30% EtOAc/Hexane). The starting fluoride (high Rf) should disappear; the product (lower Rf, yellow spot) appears.

  • Purification: Pour into ice water. The product often precipitates as a yellow solid. Filter and wash with water. Recrystallize from Ethanol.

Pharmacological Applications & Case Studies

Linezolid (Zyvox)
  • Class: Oxazolidinone Antibiotic.

  • Role of Morpholine: The morpholine ring improves the solubility of the lipophilic oxazolidinone core. It also interacts with the 50S ribosomal subunit (nucleotide A2451), crucial for inhibiting bacterial protein synthesis [4].

Gefitinib (Iressa)
  • Class: EGFR Tyrosine Kinase Inhibitor.

  • Role of Morpholine: Attached via a propoxy linker, the morpholine group points towards the solvent-accessible region of the ATP binding pocket. Its primary function is to enhance aqueous solubility and oral bioavailability, a common challenge in kinase inhibitors [5].

Diagram 2: Pharmacophore Interaction Map

Pharmacophore Figure 2: Morpholine Pharmacophore Interactions Morpholine Morpholine Ring Solubility Solvent Exposure (Solubility Enhancement) Morpholine->Solubility Exposed Region Interaction1 H-Bond Acceptor (Ether Oxygen) Morpholine->Interaction1 To Ser/Thr Residues Interaction2 Ionic Interaction (Protonated Nitrogen) Morpholine->Interaction2 To Asp/Glu Residues Target Biological Target (e.g., Kinase/Receptor) Interaction1->Target Interaction2->Target

References

  • Kourounakis, A. et al. (2020).[5][6] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews. Link

  • BenchChem. (2025).[1] "Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability."[1] BenchChem Technical Guides. Link

  • Ortiz, K. G. et al. (2024).[2][3][7] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society.[2] Link

  • Toprak, M. et al. (2020). "Synthesis and SAR of morpholine and its derivatives: A review update." E3S Web of Conferences. Link

  • Kumari, A. & Singh, R. (2020).[5] "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry. Link

Sources

Methodological & Application

synthesis of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde. [cite: g]

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde

Abstract

This document provides a comprehensive guide for the synthesis of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde, a valuable substituted benzaldehyde intermediate in medicinal chemistry and materials science. We present a detailed, field-proven protocol centered on a robust nucleophilic aromatic substitution (SNAr) pathway. The guide offers in-depth explanations for experimental choices, methods for the synthesis of a key precursor, morpholin-3-one, and protocols for the final product's purification and characterization. This note is intended for researchers and professionals in organic synthesis and drug development, providing the necessary technical details to ensure reproducible and high-yielding results.

Introduction and Strategic Overview

2-Methoxy-4-(3-oxomorpholino)benzaldehyde is a key heterocyclic building block. The core structure, featuring a reactive aldehyde, an electron-donating methoxy group, and a morpholinone moiety, makes it a versatile precursor for the synthesis of more complex molecules, including pharmaceutical agents and functional materials.

The primary challenge in its synthesis is the formation of the C-N bond between the aromatic ring and the nitrogen atom of the morpholin-3-one lactam. Several modern synthetic strategies are viable for this transformation:

  • Nucleophilic Aromatic Substitution (SNAr): This is often the most direct route when a suitable precursor is available. It involves the reaction of an aryl ring activated by an electron-withdrawing group (such as the aldehyde) and bearing a good leaving group (like fluorine) with a nucleophile (morpholin-3-one).

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction is highly effective for forming C-N bonds between aryl halides/triflates and amines or amides.[1][2] It offers broad substrate scope but requires careful selection of a palladium catalyst, a phosphine ligand, and a base.[3][4]

  • Copper-Catalyzed Ullmann Condensation: A classical method for C-N bond formation, the Ullmann reaction typically requires harsher conditions (high temperatures) than its palladium-catalyzed counterpart but remains a cost-effective and potent alternative.[5][6]

This guide will focus on the SNAr approach due to its operational simplicity, high efficiency with activated fluoroarenes, and avoidance of expensive transition metal catalysts. We will first detail the synthesis of the requisite morpholin-3-one precursor before proceeding to the final coupling step.

Synthetic Workflow and Mechanism

The overall synthetic strategy is a two-part process. First, the synthesis of the morpholin-3-one nucleophile, followed by its coupling with a commercially available substituted benzaldehyde.

Part A: Synthesis of Morpholin-3-one

This is achieved via a classical intramolecular cyclization. The process involves the reaction of 2-aminoethanol with an ester of 2-chloroacetic acid, where the amino group first acts as a nucleophile, followed by an intramolecular condensation driven by a base to form the lactam ring.[7][8]

Part B: SNAr Coupling to Yield the Final Product

The final product is synthesized by reacting 2-Methoxy-4-fluorobenzaldehyde with the prepared morpholin-3-one. The reaction proceeds via a standard SNAr mechanism. The electron-withdrawing effect of the ortho-aldehyde group activates the C-F bond at the para position, making it susceptible to nucleophilic attack by the deprotonated morpholin-3-one. A polar aprotic solvent like DMSO is ideal for accelerating this type of reaction.

Below is a visual representation of the complete synthetic workflow.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Final Coupling (SNAr) A 2-Aminoethanol C Morpholin-3-one A->C Na, Isopropanol Reflux B Ethyl Chloroacetate B->C E 2-Methoxy-4-(3-oxomorpholino)benzaldehyde C->E NaH, DMSO Heat D 2-Methoxy-4-fluorobenzaldehyde D->E

Caption: Synthetic workflow for 2-Methoxy-4-(3-oxomorpholino)benzaldehyde.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Protocol A: Synthesis of Morpholin-3-one[7][8]
ParameterValue/ReagentMolesMolar Mass ( g/mol )Quantity
Reactant 12-Aminoethanol0.20 mol61.0812.2 g
Reactant 2Ethyl Chloroacetate0.18 mol122.5522.1 g
BaseSodium Metal0.20 mol22.994.6 g
SolventIsopropanol--200 mL

Step-by-Step Procedure:

  • Preparation of Sodium Isopropoxide: To a 500 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 100 mL of isopropanol. Carefully add sodium metal in small portions.

    • Scientist's Note: The reaction is exothermic. Control the rate of addition to maintain a gentle reflux. The sodium will dissolve to form sodium isopropoxide, the active base for the subsequent condensation.

  • Addition of 2-Aminoethanol: Once all the sodium has dissolved and the solution has cooled slightly, add 2-aminoethanol (12.2 g) dissolved in 50 mL of isopropanol. Stir the mixture at 50 °C for 1 hour.

  • Addition of Ester: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add ethyl chloroacetate (22.1 g) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. A white suspension will form.

  • Reaction and Cyclization: After the addition is complete, remove the ice bath and heat the suspension to reflux (approx. 80-85 °C) for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated sodium chloride. Wash the solid salt with a small amount of isopropanol.

  • Purification: Combine the filtrates and concentrate under reduced pressure to yield a crude solid. Recrystallize the solid from a mixture of isopropanol and ethyl acetate to afford morpholin-3-one as a white crystalline solid.

    • Expected Yield: 50-60%.

Protocol B: Synthesis of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde
ParameterValue/ReagentMolesMolar Mass ( g/mol )Quantity
Reactant 12-Methoxy-4-fluorobenzaldehyde10.0 mmol154.141.54 g
Reactant 2Morpholin-3-one11.0 mmol101.101.11 g
BaseSodium Hydride (60% in oil)12.0 mmol40.00 (as 100%)0.48 g
SolventAnhydrous Dimethyl Sulfoxide (DMSO)--40 mL

Step-by-Step Procedure:

  • Flask Preparation: To a dry 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add morpholin-3-one (1.11 g).

  • Deprotonation: Add anhydrous DMSO (20 mL) via syringe. While stirring, add sodium hydride (0.48 g of 60% dispersion) portion-wise at room temperature.

    • Scientist's Note: Hydrogen gas will evolve. Ensure proper ventilation. Stir the mixture for 30 minutes at room temperature until gas evolution ceases, indicating the formation of the sodium salt of the lactam.

  • Addition of Aryl Fluoride: Dissolve 2-Methoxy-4-fluorobenzaldehyde (1.54 g) in anhydrous DMSO (20 mL) and add it to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the disappearance of the starting material using TLC or HPLC.[9]

    • Rationale: Heating is necessary to overcome the activation energy for the SNAr reaction. DMSO is an excellent polar aprotic solvent that effectively solvates the cation (Na+) while leaving the anion (the nucleophile) highly reactive.

  • Work-up: Cool the reaction to room temperature and carefully quench by pouring it into 200 mL of ice-cold water. A precipitate should form.

  • Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold diethyl ether to remove nonpolar impurities.

  • Purification: The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to yield 2-Methoxy-4-(3-oxomorpholino)benzaldehyde as a solid.

    • Expected Yield: 75-85%.

Product Characterization

The identity and purity of the synthesized 2-Methoxy-4-(3-oxomorpholino)benzaldehyde (Molecular Formula: C₁₂H₁₃NO₄, Molecular Weight: 235.24 g/mol ) should be confirmed by the following analytical methods.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~9.8-10.0 ppm (s, 1H, -CHO)

    • δ ~7.8-7.9 ppm (d, 1H, Ar-H ortho to CHO)

    • δ ~6.9-7.1 ppm (dd & d, 2H, Ar-H)

    • δ ~4.4-4.5 ppm (s, 2H, N-CH₂-C=O)

    • δ ~4.0-4.1 ppm (t, 2H, O-CH₂-)

    • δ ~3.9-4.0 ppm (s, 3H, -OCH₃)

    • δ ~3.8-3.9 ppm (t, 2H, N-CH₂-) (Note: Predicted chemical shifts. Actual values may vary slightly.)[10]

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~189-191 ppm (CHO)

    • δ ~165-167 ppm (N-C=O)

    • δ ~163-164 ppm (C-OCH₃)

    • δ ~150-152 ppm (C-N)

    • δ ~128-130 ppm (Ar-CH)

    • δ ~124-126 ppm (Ar-C)

    • δ ~115-117 ppm (Ar-CH)

    • δ ~109-111 ppm (Ar-CH)

    • δ ~66-68 ppm (O-CH₂)

    • δ ~55-57 ppm (-OCH₃)

    • δ ~49-51 ppm (N-CH₂-C=O)

    • δ ~43-45 ppm (N-CH₂)

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺: 236.0866.[11][12]

  • FTIR (KBr, cm⁻¹):

    • ~1680-1695 cm⁻¹ (C=O stretch, aldehyde)

    • ~1660-1675 cm⁻¹ (C=O stretch, amide/lactam)

    • ~1250-1280 cm⁻¹ (C-O stretch, aryl ether)

    • ~1100-1120 cm⁻¹ (C-O stretch, morpholine ether)

References

  • Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones. (n.d.). Google Scholar.
  • morpholin-3-one synthesis. (n.d.). ChemicalBook.
  • Benzaldehyde, 2-hydroxy-4-methoxy-. (2018, February 16). SIELC Technologies.
  • Buchwald–Hartwig amin
  • Ullmann condens
  • 2-Methoxybenzaldehyde. (n.d.). PubChem.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry.
  • Ullmann Condens
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. (n.d.). Benchchem.
  • Buchwald-Hartwig Coupling. (2024, October 12). Alfa Chemistry.
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Benzaldehyde, 2-hydroxy-4-methoxy-. (n.d.). NIST WebBook.

Sources

2-Methoxy-4-(3-oxomorpholino)benzaldehyde synthesis protocol. [cite: g]

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the synthesis of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde , a structural analog of key intermediates used in the synthesis of Factor Xa inhibitors like Rivaroxaban.

Part 1: Introduction & Retrosynthetic Analysis

Target Molecule: 2-Methoxy-4-(3-oxomorpholino)benzaldehyde Chemical Formula: C₁₂H₁₃NO₄ Molecular Weight: 235.24 g/mol Core Application: Pharmaceutical intermediate for anticoagulant drug development; scaffold for N-arylated lactam derivatives.

Retrosynthetic Logic

The most robust disconnection for this molecule is at the C–N bond between the electron-rich aromatic ring and the lactam nitrogen. While nucleophilic aromatic substitution (


) is possible, it typically requires strong electron-withdrawing groups (like nitro) ortho/para to the leaving group. The aldehyde and methoxy groups on the benzene ring provide a mixed electronic environment, making Transition Metal-Catalyzed Cross-Coupling  the superior methodology.
  • Strategy: Copper-Catalyzed Goldberg Amidation (Modified Ullmann).

  • Rationale: Unlike Palladium-catalyzed Buchwald-Hartwig aminations, Copper systems are particularly effective for amidations (coupling amides/lactams) and are more cost-effective for scale-up.

Retrosynthesis Target Target: 2-Methoxy-4-(3-oxomorpholino)benzaldehyde Disconnection C-N Bond Disconnection Precursors Precursors: 4-Bromo-2-methoxybenzaldehyde + Morpholin-3-one Target->Precursors Goldberg Coupling (CuI, Ligand, Base)

Figure 1: Retrosynthetic analysis identifying the convergent C-N coupling route.

Part 2: Experimental Protocol

Method A: Copper-Catalyzed Goldberg Coupling (Recommended)

Best for: Cost-efficiency, scalability, and high tolerance for lactam nucleophiles.

Reagents & Materials:

  • Substrate A: 4-Bromo-2-methoxybenzaldehyde (1.0 equiv)

  • Substrate B: Morpholin-3-one (1.2 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)

  • Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA) or trans-1,2-Diaminocyclohexane (20 mol%)

  • Base: Potassium Phosphate (K₃PO₄) (2.0 equiv) - Finely ground

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure:

  • Reactor Setup:

    • Equip a dual-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.

    • Critical Step: Flame-dry the glassware under vacuum and backfill with inert gas to remove trace moisture, which poisons the Cu catalyst.

  • Charging:

    • Add 4-Bromo-2-methoxybenzaldehyde (2.15 g, 10.0 mmol), Morpholin-3-one (1.21 g, 12.0 mmol), CuI (190 mg, 1.0 mmol), and K₃PO₄ (4.25 g, 20.0 mmol) to the flask.

    • Evacuate and backfill with nitrogen three times.

  • Solvent & Ligand Addition:

    • Add 1,4-Dioxane (20 mL) via syringe.

    • Add the ligand DMEDA (315 µL, 2.0 mmol) last.

    • Observation: The reaction mixture typically turns a blue-green suspension.

  • Reaction:

    • Heat the mixture to 100–110 °C (oil bath temperature) with vigorous stirring.

    • Monitor by TLC (Eluent: 50% EtOAc/Hexanes) or HPLC.

    • Duration: Reaction typically reaches completion in 16–24 hours .

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove inorganic salts and copper residues.

    • Wash the filter cake with additional Ethyl Acetate (20 mL).

    • Wash the combined filtrate with Water (2 x 30 mL) and Brine (1 x 30 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via Flash Column Chromatography on silica gel.

    • Gradient: 0% → 60% Ethyl Acetate in Hexanes.

    • Yield Expectation: 75–85% as an off-white to pale yellow solid.

Method B: Palladium-Catalyzed Buchwald-Hartwig (Alternative)

Best for: High-throughput screening or if Cu-catalysis fails due to specific substrate impurities.

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: Xantphos (5-10 mol%)

  • Base: Cs₂CO₃ (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane at 100 °C.

  • Note: While effective, Pd removal is often more difficult than Cu removal for polar lactam products.

Part 3: Process Safety & Troubleshooting (Expert Insights)

IssueProbable CauseCorrective Action
Stalled Reaction (<50% Conv.) Catalyst poisoning by O₂ or moisture.Ensure rigorous degassing (sparging with N₂ for 15 min) before heating. Use anhydrous solvents.[1]
Blue/Green Filtrate Copper leaching into organic phase.Wash the organic layer with 10% aqueous NH₄OH or EDTA solution to sequester residual copper.
Low Yield Inefficient stirring of insoluble base.K₃PO₄ must be finely ground. Use a high-torque stir plate to ensure suspension uniformity.
Side Product: Dehalogenation Overheating or solvent impurities.Keep temperature strictly at 100-110°C. Ensure Dioxane is peroxide-free.

Safety Data:

  • 4-Bromo-2-methoxybenzaldehyde: Irritant. Avoid inhalation.

  • CuI: Toxic to aquatic life. Dispose of heavy metal waste separately.

  • 1,4-Dioxane: Suspected carcinogen. Handle in a fume hood.

Part 4: Analytical Validation

Expected NMR Data (400 MHz, DMSO-d₆):

  • Aldehyde (-CHO): Singlet, δ ~10.2 ppm (1H).

  • Aromatic Protons:

    • d, δ ~7.8 ppm (1H, H-6, ortho to CHO).

    • d, δ ~7.5 ppm (1H, H-5).

    • s, δ ~7.2 ppm (1H, H-3, ortho to methoxy/N).

  • Methoxy (-OCH₃): Singlet, δ ~3.90 ppm (3H).

  • Morpholinone Ring:

    • s, δ ~4.2 ppm (2H, N-CH₂-CO).

    • m, δ ~4.0 ppm (2H, O-CH₂).

    • m, δ ~3.7 ppm (2H, N-CH₂).

Workflow Diagram:

Workflow Start Start: Weigh Reagents (Aryl Bromide, Lactam, CuI, Base) Degas Degas & Add Solvent (Dioxane + Ligand) Start->Degas Heat Reaction: 110°C, 16-24h (Monitor TLC) Degas->Heat Workup Workup: Filter (Celite) Wash (H2O/Brine) Heat->Workup Purify Purification: Flash Chromatography (EtOAc/Hex) Workup->Purify Final Final Product: 2-Methoxy-4-(3-oxomorpholino)benzaldehyde Purify->Final

Figure 2: Operational workflow for the Copper-catalyzed synthesis.

References

  • Klapers, A., Huang, X., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Efficient Method for the Preparation of Aryl Iodides. Journal of the American Chemical Society.

  • Altman, R. A., & Buchwald, S. L. (2007).[2] Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chelating N- and O-based ligands. Nature Protocols.

  • Bayer Pharma AG. (2005). Process for the preparation of substituted oxazolidinones. Patent WO2005026135A1. (Describes analogous morpholinone couplings for Rivaroxaban).

  • Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2005). The Role of Chelating Diamine Ligands in the Goldberg Reaction: A Kinetic Study. Journal of the American Chemical Society.

Sources

Application Notes & Protocols: 2-Methoxy-4-(3-oxomorpholino)benzaldehyde and its Analogs as Versatile Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comprehensive overview of the synthesis and application of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde and structurally related morpholine-substituted aromatic aldehydes as key intermediates in medicinal chemistry. Initial searches indicate that the specific compound, 2-Methoxy-4-(3-oxomorpholino)benzaldehyde , is not a commercially available reagent and is not extensively documented in publicly accessible scientific literature. This suggests it may be a novel compound or a highly specialized intermediate synthesized for a niche application.

However, the core structure—a benzaldehyde scaffold bearing a morpholine or a related heterocyclic moiety—is of significant interest in drug discovery. Morpholine-containing compounds are recognized as "privileged scaffolds" due to their frequent appearance in approved drugs and clinical candidates, often imparting favorable physicochemical properties such as improved solubility and metabolic stability.[1]

This document, therefore, serves two primary purposes:

  • To propose a rational synthetic route for the novel compound 2-Methoxy-4-(3-oxomorpholino)benzaldehyde based on established chemical principles.

  • To provide detailed application notes and validated protocols for the use of closely related and well-documented morpholine-substituted benzaldehydes as pivotal intermediates, particularly in the synthesis of kinase inhibitors.

Part 1: The Target Molecule: Structural Interpretation and Proposed Synthesis

Structural Analysis of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde

The name designates a benzaldehyde core with a methoxy group at position 2 and a "3-oxomorpholino" group at position 4. The "3-oxomorpholino" substituent implies a morpholine ring with a carbonyl group at the 3-position, attached to the benzaldehyde ring via the nitrogen atom (position 4 of the morpholine ring). A more systematic IUPAC name would be 2-Methoxy-4-(3-oxo-morpholin-4-yl)benzaldehyde .

This structure combines the reactive aldehyde functionality, a key handle for further chemical transformations, with the morpholin-3-one moiety, a scaffold that can engage in specific hydrogen bonding interactions within a biological target.

Proposed Synthetic Protocol for 2-Methoxy-4-(3-oxomorpholino)benzaldehyde

While no specific literature procedure exists for this molecule, a plausible synthetic route can be designed starting from a common precursor, 2-methoxy-4-fluorobenzaldehyde. The key transformation is a nucleophilic aromatic substitution (SNAr) reaction.

dot

Caption: Proposed synthesis of the target compound.

Experimental Protocol (Conceptual)

Objective: To synthesize 2-Methoxy-4-(3-oxomorpholino)benzaldehyde via nucleophilic aromatic substitution.

Materials:

  • 2-Methoxy-4-fluorobenzaldehyde

  • Morpholin-3-one[2]

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add morpholin-3-one (1.1 equivalents).

  • Deprotonation: Suspend the morpholin-3-one in anhydrous DMF. Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C. The formation of hydrogen gas will be observed.

  • Reaction Mixture: Stir the suspension at room temperature for 30-60 minutes until the gas evolution ceases, indicating the formation of the sodium salt of morpholin-3-one.

  • Nucleophilic Substitution: Add a solution of 2-methoxy-4-fluorobenzaldehyde (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is expected to take several hours.

  • Quenching and Work-up: Once the starting material is consumed, cool the reaction to room temperature and cautiously quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers and extract the aqueous layer twice more with EtOAc.

  • Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain the final product, 2-Methoxy-4-(3-oxomorpholino)benzaldehyde.

Causality: The electron-withdrawing nature of the aldehyde group activates the aromatic ring towards nucleophilic attack, and the fluorine atom is an excellent leaving group for SNAr reactions. DMF is a suitable polar aprotic solvent for this type of reaction, and heating is necessary to overcome the activation energy barrier.

Part 2: Application Focus: Morpholine-Substituted Aromatics in Kinase Inhibitor Design

The morpholine moiety is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its prevalence is due to a combination of beneficial properties it imparts to a molecule.[1][3]

  • Improved Physicochemical Properties: The morpholine group generally enhances aqueous solubility and can improve the overall ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.

  • Metabolic Stability: The saturated heterocyclic ring is often more resistant to metabolic degradation compared to other functionalities.

  • Potent Target Interactions: The oxygen atom of the morpholine ring acts as a hydrogen bond acceptor, which can form a crucial interaction with the "hinge region" of the ATP-binding site in many kinases.[4][5] This interaction is a common feature in a large number of potent and selective kinase inhibitors.

Application in PI3K Inhibitor Synthesis: The Phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a prime target for drug development.[6][7] Many potent PI3K inhibitors feature a core heterocyclic structure, such as a pyrimidine or quinazoline, substituted with a morpholine group. Aromatic aldehydes containing a morpholine substituent are therefore highly valuable intermediates for constructing these complex molecules.[6][8]

dot

Kinase_Binding cluster_0 Kinase Hinge Region cluster_1 Inhibitor Molecule Hinge Valine NH Inhibitor Morpholine Ring O N Linker Aromatic Core Inhibitor:f1->Hinge:f1 Hydrogen Bond

Caption: Morpholine's role in kinase hinge binding.

Part 3: Protocols for a Representative Intermediate

The following protocols describe the synthesis of a known morpholine-substituted benzaldehyde and its subsequent use in building a core structure relevant to kinase inhibitors.

Protocol 1: Synthesis of 4-(4-Morpholinyl)benzaldehyde

This protocol outlines the synthesis of a common morpholine-substituted benzaldehyde intermediate via a Buchwald-Hartwig amination reaction.

Objective: To synthesize 4-(4-Morpholinyl)benzaldehyde from 4-bromobenzaldehyde and morpholine.

Materials:

  • 4-Bromobenzaldehyde

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 4-bromobenzaldehyde (1.0 eq), Pd₂(dba)₃ (0.01 eq), and XPhos (0.02 eq).

  • Reagent Addition: Add sodium tert-butoxide (1.4 eq). Evacuate and backfill the flask with argon three times.

  • Solvent and Amine: Add anhydrous toluene, followed by morpholine (1.2 eq).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

  • Cooling and Filtration: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite to remove palladium residues.

  • Work-up and Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford 4-(4-Morpholinyl)benzaldehyde as a solid.

Protocol 2: Reductive Amination to Form a Kinase Inhibitor Scaffold

This protocol demonstrates the use of a morpholine-substituted aldehyde in a reductive amination reaction, a common step in the synthesis of kinase inhibitors.[6]

Objective: To couple an aldehyde intermediate with an amino-pyrimidine to form a key precursor.

Materials:

  • Morpholine-substituted benzaldehyde (e.g., from Protocol 1)

  • Amino-substituted pyrimidine (or other heterocyclic amine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup: To a solution of the morpholine-substituted benzaldehyde (1.0 eq) and the heterocyclic amine (1.1 eq) in DCE, add a catalytic amount of acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture.

  • Reaction: Stir at room temperature and monitor by TLC. The reaction is typically complete within 2-16 hours.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the mixture with dichloromethane or ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography to yield the desired coupled product.

dot

Caption: Two-stage workflow for synthesis and application.

Part 4: Data Summary and Safety

Properties of Related Morpholine-Substituted Benzaldehydes

The following table summarizes the properties of several commercially available or documented benzaldehyde intermediates containing a morpholine moiety.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reference(s)
3-Morpholinobenzaldehyde446866-87-1C₁₁H₁₃NO₂191.23[9]
3-(Morpholin-4-ylmethyl)benzaldehyde446866-83-7C₁₂H₁₅NO₂205.25[10]
3-Methoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde31438-76-3C₁₄H₁₇NO₅279.29[11]
4-Hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde HCl1135221-62-3C₁₂H₁₆ClNO₃257.71[12]
2-Hydroxy-5-methoxy-3-(morpholin-4-ylmethyl)benzaldehyde110651-54-2C₁₃H₁₇NO₄251.28[13][14]
Safety and Handling

As a general class, substituted benzaldehydes should be handled with care in a well-ventilated fume hood.

  • Hazards: These compounds are often classified as irritants, causing skin and serious eye irritation. They may also cause respiratory irritation. Some may be harmful if swallowed.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Always consult the specific Safety Data Sheet (SDS) for the particular reagent you are using before commencing any experimental work.

Conclusion

While 2-Methoxy-4-(3-oxomorpholino)benzaldehyde itself is not a well-documented chemical, the underlying structural motif of a morpholine-substituted benzaldehyde represents a highly valuable and versatile class of intermediates. Their utility, particularly in the synthesis of kinase inhibitors for cancer therapy, is well-established. The protocols and insights provided in this guide offer both a potential pathway to novel chemical matter and a robust framework for utilizing known analogs in cutting-edge drug discovery programs. The strategic incorporation of the morpholine scaffold continues to be a fruitful approach for developing next-generation therapeutics.

References

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (2013). PMC. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • Background on morpholine synthesis and our approach. ResearchGate. [Link]

  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. (2015). PMC. [Link]

  • Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. (2022). MDPI. [Link]

  • 3-Morpholinobenzaldehyde. PubChem. [Link]

  • 3-Methoxy-4-(2-(morpholin-4-yl)-2-oxoethoxy)benzaldehyde. PubChem. [Link]

  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. ResearchGate. [Link]

  • Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. (2020). Biointerface Research in Applied Chemistry. [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). PMC. [Link]

  • Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. (2022). MDPI. [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers in Chemistry. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. (2016). PMC. [Link]

  • Process for preparation of 3-methoxy-4-hydroxy-benzaldehyde.
  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]

  • 2-hydroxy-5-methoxy-3-(4-morpholinylmethyl)benzaldehyde. PubChemLite. [Link]

  • 3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzaldehyde. PubChemLite. [Link]

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experimental protocol for using 2-Methoxy-4-(3-oxomorpholino)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Utilization of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde in Anticoagulant Analog Synthesis

Executive Summary

2-Methoxy-4-(3-oxomorpholino)benzaldehyde is a specialized, electron-rich building block primarily employed in the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban analogs). Its structural uniqueness lies in the ortho-methoxy substitution, which modulates the electronic properties and metabolic stability of the final pharmacophore compared to the standard des-methoxy Rivaroxaban scaffold.

This guide details the handling, characterization, and synthetic utilization of this compound. The core protocol focuses on the Nitroaldol (Henry) Condensation , the critical first step in constructing the chiral oxazolidinone core required for biological activity.

Chemical Identity & Properties

Before initiating synthesis, verify the material against the following specifications.

PropertySpecification
Chemical Name 2-Methoxy-4-(3-oxomorpholino)benzaldehyde
Molecular Formula C₁₂H₁₃NO₄
Molecular Weight 235.24 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM, THF; Poorly soluble in Water, Hexanes
Stability Air-sensitive (slow oxidation to benzoic acid); Hygroscopic
Storage 2–8°C under Argon/Nitrogen; Desiccated

Structural Verification (¹H NMR - DMSO-d₆, 400 MHz):

  • δ 10.2 ppm (s, 1H): Aldehyde proton (Diagnostic).

  • δ 7.6–7.8 ppm (d, 1H): Aromatic proton ortho to aldehyde.

  • δ 3.9 ppm (s, 3H): Methoxy group.

  • δ 4.2 ppm (s, 2H): Morpholinone lactam -CH₂-.

  • δ 3.7–4.0 ppm (m, 4H): Morpholine ether linkage.

Strategic Synthetic Pathway

The primary utility of this aldehyde is the construction of the (S)-5-(aminomethyl)-oxazolidin-2-one pharmacophore. The most efficient route is the Henry Reaction followed by reduction and cyclization.

Pathway Visualization

G Aldehyde Start: 2-Methoxy-4- (3-oxomorpholino)benzaldehyde Nitrostyrene Intermediate 1: β-Nitrostyrene Deriv. Aldehyde->Nitrostyrene Henry Rxn (NH4OAc, AcOH) Nitromethane Reagent: Nitromethane Nitromethane->Nitrostyrene Amine Intermediate 2: Amino-Alcohol Nitrostyrene->Amine Reduction (LiAlH4 or H2/Pd) Target Target Scaffold: Oxazolidinone Core Amine->Target Cyclization (CDI or Phosgene)

Caption: Synthetic workflow converting the aldehyde precursor into the bioactive oxazolidinone core via the Henry Reaction route.

Detailed Protocol: The Henry Condensation

This protocol describes the conversion of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde to its corresponding β-nitrostyrene derivative . This is the industry-standard method for extending the carbon chain to form the oxazolidinone linker.

Reagents & Equipment
  • Substrate: 2-Methoxy-4-(3-oxomorpholino)benzaldehyde (10.0 g, 42.5 mmol).

  • Reagent: Nitromethane (CH₃NO₂, 5–10 equivalents).

  • Catalyst: Ammonium Acetate (NH₄OAc, 0.5 equivalents).

  • Solvent: Glacial Acetic Acid (AcOH) or Methanol (MeOH).

  • Apparatus: 250 mL Round Bottom Flask, Reflux Condenser, Inert Gas Line.

Step-by-Step Methodology

1. Reaction Setup (Inert Atmosphere Required)

  • Charge: In a clean, dry 250 mL RBF equipped with a magnetic stir bar, add 10.0 g of the aldehyde.

  • Solvent: Add 50 mL of Nitromethane (acts as both reagent and solvent).

    • Note: If solubility is poor, add 20 mL of Glacial Acetic Acid as a co-solvent.

  • Catalyst: Add 1.64 g (21.2 mmol) of Ammonium Acetate.

  • Purge: Seal the flask and purge with Nitrogen for 5 minutes.

2. Thermal Activation

  • Heat: Warm the reaction mixture to 90°C (Reflux) .

  • Monitor: The pale yellow solution will darken to deep orange/brown, indicating the formation of the conjugated nitrostyrene.

  • Duration: Stir at reflux for 4–6 hours .

  • QC Check: Pull a 50 µL aliquot. Analyze via TLC (30% EtOAc/Hexanes) or HPLC. The aldehyde peak (RT ~3.5 min) should disappear, replaced by the nitrostyrene product (RT ~5.2 min).

3. Workup & Isolation

  • Cool: Allow the mixture to cool to room temperature.

  • Concentrate: Remove excess nitromethane under reduced pressure (Rotavap) at 50°C. Caution: Nitromethane residues are flammable.

  • Precipitation: Resuspend the oily residue in 100 mL of cold Ethanol/Water (1:1) .

  • Crystallization: Scratch the flask walls or seed with authentic product to induce crystallization. Stir at 0°C for 1 hour.

  • Filtration: Filter the yellow solid via a Buchner funnel. Wash with cold water (2 x 50 mL) to remove residual ammonium acetate.

4. Purification (Critical for Downstream Steps)

  • Recrystallization: Recrystallize the crude solid from Hot Ethanol .

  • Yield Target: >85% (approx. 9.5 g).

  • Purity Target: >98% by HPLC (254 nm).

Advanced Application: Asymmetric Synthesis

For researchers targeting enantiopure drugs (e.g., S-enantiomer of Rivaroxaban analogs), the standard Henry reaction above yields a racemic product. To induce chirality directly:

Protocol Modification: Replace Ammonium Acetate with a Chiral Copper(II)-Bisoxazoline (Cu-BOX) Complex .

  • Catalyst Prep: Mix Cu(OAc)₂·H₂O (5 mol%) with (S,S)-Ph-BOX ligand (5.5 mol%) in Ethanol.

  • Reaction: Run the reaction at 0°C for 24–48 hours.

  • Outcome: This yields the chiral β-nitroalcohol directly, skipping the nitrostyrene intermediate, allowing for direct reduction to the chiral amino-alcohol [1].

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Old/Wet NitromethaneDistill Nitromethane over CaCl₂ or use a fresh bottle.
Product is Oily/Sticky Residual Solvent/ImpuritiesTriturate with cold Diethyl Ether or MTBE to induce solidification.
Dark Tarry Byproducts Overheating (>100°C)Strictly control oil bath temp; do not exceed 95°C. Polymerization of nitrostyrene can occur.
Aldehyde Oxidation Air Leak during storageCheck starting material for benzoic acid peak (broad singlet ~12 ppm in NMR). Recrystallize aldehyde if needed.

Safety & Compliance

  • Nitromethane: High energy material. Do not heat to dryness in a closed system. Shock sensitive in presence of amines/heavy metals.

  • Aldehyde: Potential skin sensitizer. Use double-gloving (Nitrile).

  • Waste Disposal: Segregate halogenated (if DCM used) and non-halogenated solvents. Quench nitromethane residues with water before disposal.

References

  • Simunek, P., et al. (2013). "The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban."[1] Beilstein Journal of Organic Chemistry, 9, 1420–1429. Link

  • Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry, 48(19), 5900–5908. Link

  • Perzborn, E., et al. (2011). "Rivaroxaban: a new oral factor Xa inhibitor." Arteriosclerosis, Thrombosis, and Vascular Biology, 31(3), 476-480. Link

  • World Intellectual Property Organization. (2001). "Substituted Oxazolidinones and Their Use in the Field of Blood Coagulation." WO Patent 2001/047919.[2] Link

Sources

The Synthetic Versatility of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde: A Guide to Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Scaffolding Opportunity

In the landscape of medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount to the discovery of novel compounds with tailored functionalities. This guide introduces 2-Methoxy-4-(3-oxomorpholino)benzaldehyde, a promising yet sparsely documented aromatic aldehyde. An extensive review of current chemical literature reveals a scarcity of specific data for this compound, suggesting its status as a novel reagent.

This document serves as a forward-looking application note, providing researchers, scientists, and drug development professionals with a detailed, predictive guide to its synthetic utility. The protocols and insights herein are built upon the foundational principles of organic chemistry, drawing from the well-established reactivity of its constituent functional groups: a reactive aldehyde, an electron-rich methoxy-substituted benzene ring, and a polar 3-oxomorpholino moiety. By leveraging analogous transformations and established reaction mechanisms, we present a robust framework for the application of this building block in the synthesis of diverse and complex molecular architectures.

Predicted Physicochemical Properties

To facilitate experimental design, the following table summarizes the predicted physicochemical properties of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde. These values are computationally derived and serve as a valuable starting point for reaction and purification planning.

PropertyPredicted ValueNotes
Molecular Formula C₁₂H₁₃NO₄
Molecular Weight 235.24 g/mol
Appearance Expected to be a solid at room temperatureBased on similar substituted benzaldehydes.
Boiling Point > 300 °C (decomposes)High polarity suggests a high boiling point.
Melting Point 120 - 140 °CEstimate based on related structures.
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water and alkanes.The polar morpholinone and aldehyde groups enhance solubility in polar aprotic solvents.
logP ~1.5Indicates moderate lipophilicity.

Core Reactivity and Synthetic Potential

The synthetic utility of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde is dictated by the interplay of its three key functional regions:

  • The Aldehyde Group: As the primary center for synthetic elaboration, the aldehyde functionality is a gateway to a vast array of chemical transformations. It readily participates in nucleophilic additions and condensations, forming new carbon-carbon and carbon-heteroatom bonds.

  • The Aromatic Ring: The benzene ring is activated by the electron-donating methoxy group at the ortho position and the nitrogen of the morpholinone at the para position. This electronic configuration influences the reactivity of the aldehyde and makes the ring susceptible to electrophilic aromatic substitution, should further modification be desired.

  • The 3-Oxomorpholino Group: This lactam moiety imparts significant polarity to the molecule, influencing its solubility and potential for hydrogen bonding. While generally stable, the amide bond could be susceptible to hydrolysis under harsh acidic or basic conditions. Its presence offers opportunities for creating derivatives with specific pharmacokinetic properties.

The convergence of these features makes 2-Methoxy-4-(3-oxomorpholino)benzaldehyde an attractive starting material for generating libraries of compounds through reactions such as reductive amination, Knoevenagel condensation, and various multicomponent reactions.

Application Notes & Protocols

The following protocols are designed as robust starting points for the synthesis of novel derivatives. Researchers should consider these as templates, with the understanding that optimization of reaction conditions may be necessary for specific substrates.

Application 1: Synthesis of N-Substituted Amines via Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds.[1][2] This two-step, one-pot process involves the initial formation of a Schiff base (imine) between the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[3][4] This method is highly versatile and avoids the over-alkylation often encountered with direct alkylation of amines.[2]

This protocol details the synthesis of a secondary amine derivative using a primary amine and sodium triacetoxyborohydride as a mild reducing agent.

Materials:

  • 2-Methoxy-4-(3-oxomorpholino)benzaldehyde (1.0 eq)

  • Primary or Secondary Amine (e.g., benzylamine) (1.1 eq)

  • Sodium Triacetoxyborohydride [Na(OAc)₃BH] (1.5 eq)

  • Dichloromethane (DCM), anhydrous (0.1 M solution)

  • Acetic Acid (catalytic, ~5% of amine moles)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-Methoxy-4-(3-oxomorpholino)benzaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous dichloromethane.

  • Add the selected amine (1.1 eq) to the solution, followed by a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the progress by Thin Layer Chromatography (TLC).

  • Once imine formation is evident (or after the allotted time), add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Initial foaming may occur.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the imine intermediate by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure N-substituted amine.

Characterization: The final product should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Aldehyde in Anhydrous DCM B Add Amine & Catalytic Acetic Acid A->B C Stir for 1-2h (Imine Formation) B->C D Add Na(OAc)3BH (Reduction) C->D E Stir for 12-24h D->E F Quench with NaHCO3 E->F G Extract with DCM F->G H Dry & Concentrate G->H I Purify via Column Chromatography H->I

Workflow for Reductive Amination.
Application 2: Synthesis of α,β-Unsaturated Compounds via Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction involving the condensation of an aldehyde with an active methylene compound, catalyzed by a weak base.[5][6] This reaction produces α,β-unsaturated products that are versatile intermediates for further synthetic manipulations, including Michael additions and cycloadditions.

This protocol describes a general procedure for the condensation of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde with malononitrile.

Materials:

  • 2-Methoxy-4-(3-oxomorpholino)benzaldehyde (1.0 eq)

  • Active Methylene Compound (e.g., malononitrile) (1.1 eq)

  • Piperidine (catalytic, 2-3 drops) or Ammonium Acetate (0.1 eq)

  • Ethanol (0.2 M solution)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-Methoxy-4-(3-oxomorpholino)benzaldehyde (1.0 eq) and the active methylene compound (1.1 eq).

  • Add ethanol as the solvent.

  • Add a catalytic amount of piperidine or ammonium acetate to the mixture.

  • Heat the reaction mixture to reflux (typically ~80 °C for ethanol) with vigorous stirring.

  • Monitor the reaction progress by TLC. Reaction times can vary from 1 to 6 hours.

  • Upon completion, allow the mixture to cool to room temperature. Often, the product will precipitate out of the solution.

  • If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold ethanol and then water to remove the catalyst and any unreacted starting materials.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

  • Dry the purified product under vacuum.

Characterization: Confirm the structure of the α,β-unsaturated product using NMR, IR spectroscopy (noting the appearance of a C=C stretch and disappearance of the aldehyde C-H stretch), and mass spectrometry.

G A Combine Aldehyde, Active Methylene Compound, & Catalyst in Ethanol B Heat to Reflux (1-6 hours) A->B C Cool to Room Temperature B->C D Isolate Product C->D E Precipitation & Filtration D->E If precipitate forms F Concentration & Recrystallization D->F If no precipitate G Purified Product E->G F->G

Workflow for Knoevenagel Condensation.
Application 3: Diversity-Oriented Synthesis via Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product in a highly atom-economical fashion. MCRs, such as the Ugi, Hantzsch, or Biginelli reactions, are powerful tools for rapidly generating libraries of structurally diverse molecules for high-throughput screening.

The Ugi reaction is a versatile MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like scaffold.

Materials:

  • 2-Methoxy-4-(3-oxomorpholino)benzaldehyde (1.0 eq)

  • Primary Amine (e.g., aniline) (1.0 eq)

  • Carboxylic Acid (e.g., acetic acid) (1.0 eq)

  • Isocyanide (e.g., cyclohexyl isocyanide) (1.0 eq)

  • Methanol (0.2 M solution)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a round-bottom flask, add 2-Methoxy-4-(3-oxomorpholino)benzaldehyde (1.0 eq), the amine (1.0 eq), and the carboxylic acid (1.0 eq) in methanol.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base and its corresponding iminium ion.

  • Add the isocyanide (1.0 eq) to the reaction mixture. Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.

  • Stir the reaction at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can often be purified by direct precipitation by adding water or a non-polar solvent like hexane, followed by filtration.

  • If the product is an oil or does not precipitate, purification by column chromatography on silica gel is recommended.

Characterization: The complex structure of the Ugi product requires thorough characterization by advanced NMR techniques (e.g., COSY, HSQC) in addition to ¹H, ¹³C NMR, and high-resolution mass spectrometry.

G cluster_reactants Reactants Aldehyde Aldehyde React Combine in Methanol Stir 24-48h Aldehyde->React Amine Amine Amine->React Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->React Isocyanide Isocyanide Isocyanide->React Product Complex Dipeptide Scaffold React->Product

Logical relationship in the Ugi MCR.

Conclusion and Future Outlook

While 2-Methoxy-4-(3-oxomorpholino)benzaldehyde remains a largely unexplored chemical entity, its structural features position it as a highly valuable building block for synthetic chemistry. The protocols outlined in this guide provide a foundational blueprint for its incorporation into a variety of molecular scaffolds. The aldehyde handle allows for reliable and predictable transformations, while the substituted aromatic ring and morpholinone moiety offer avenues for fine-tuning the physicochemical and pharmacological properties of the resulting novel compounds. It is our hope that this guide will catalyze further research into this promising molecule, unlocking its full potential in drug discovery and materials science.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Knoevenagel Condensation with 2-Methoxyquinoline-4-carbaldehyde.
  • Knoevenagel condensation reactions catalysed by metal-organic frameworks. (2013).
  • Novel Methods of Knoevenagel Condens
  • Application Note – Reductive Amin
  • MilliporeSigma. (n.d.).
  • PubChem. (n.d.). 3-Methoxy-4-(2-(morpholin-4-yl)-2-oxoethoxy)benzaldehyde.
  • Cayman Chemical. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde (CAS 673-22-3).
  • Caltech Authors. (n.d.).
  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Multicomponent Reactions.
  • Mali, et al. (2023).
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). MDPI.
  • ResearchGate. (2025). (PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review.
  • Master Organic Chemistry. (2017).
  • PubChem. (n.d.). 3-Methoxy-4-(2-(morpholin-4-yl)-2-oxoethoxy)benzaldehyde.
  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI.
  • Heterocyclic Letters. (2024). No.1|143-152|Nov-Jan|2024.
  • Gomez, S., et al. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Multicomponent Reaction (MCR).

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Molecular Overview

2-Methoxy-4-(3-oxomorpholino)benzaldehyde is a substituted benzaldehyde derivative incorporating both a methoxy group and an oxomorpholino moiety. Such structures are of significant interest in medicinal chemistry, often serving as precursors for complex active pharmaceutical ingredients (APIs). The aldehyde group provides a reactive handle for further synthetic transformations, while the morpholine and methoxy groups can influence solubility, metabolic stability, and target binding affinity.

Given its potential role in drug synthesis, the unambiguous characterization of this intermediate is paramount to ensure the quality, safety, and efficacy of the final drug product. This involves confirming its chemical identity, quantifying its purity, and identifying any process-related or degradation impurities. This application note establishes a multi-technique analytical workflow to achieve a complete and reliable characterization profile.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for method development.

PropertyValueSource
IUPAC Name 2-Methoxy-4-(3-oxomorpholino)benzaldehyde-
Molecular Formula C₁₂H₁₃NO₄Calculated
Molecular Weight 235.24 g/mol Calculated
Structure -

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone for assessing the purity of non-volatile organic intermediates like 2-Methoxy-4-(3-oxomorpholino)benzaldehyde. Its high resolution is ideal for separating the main component from closely related impurities.[1]

Rationale for Method Design
  • Technique: Reversed-phase HPLC (RP-HPLC) is selected due to the molecule's moderate polarity, making it well-suited for partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase.

  • Mobile Phase: A gradient elution using acetonitrile and water is employed. This approach ensures that impurities with a wide range of polarities can be eluted and resolved, which is superior to an isocratic method for initial impurity profiling.[2] The addition of a small amount of formic acid acidifies the mobile phase, which sharpens peak shape for amine-containing compounds and ensures compatibility with mass spectrometry.[3]

  • Detection: The benzaldehyde ring is a strong chromophore. UV detection at approximately 280 nm is chosen to provide high sensitivity for the analyte and potential aromatic impurities. A Diode Array Detector (DAD) is recommended to assess peak purity and assist in impurity identification.[4]

Detailed Protocol: RP-HPLC Method

Objective: To quantify the purity of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde and detect process-related impurities.

Instrumentation and Materials:

  • HPLC or UPLC system with a quaternary pump, autosampler, and DAD.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), and Deionized Water.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 30 °C
DAD Wavelength 280 nm
Gradient Program Time (min)
0
15
18
18.1
25

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A and B as described in the table. Filter and degas thoroughly.

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Preparation: Accurately weigh and dissolve the reference standard of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde in the diluent to achieve a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the standard.

  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of the standard solution. The system is deemed ready if the following criteria are met:

    • Tailing Factor: ≤ 1.5

    • Theoretical Plates: ≥ 5000

    • RSD for Peak Area: ≤ 1.0%

  • Analysis: Inject the blank (diluent), standard, and sample solutions.

  • Calculation: Calculate the purity by area normalization, assuming all impurities have a similar response factor at 280 nm.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MP Mobile Phase Prep SST System Suitability Test (5 Injections) MP->SST SP Sample Prep (0.5 mg/mL) SP->SST Inject Inject Blank, Standard, & Sample SST->Inject Pass/Fail Integrate Integrate Peaks Inject->Integrate Report Calculate Purity (Area % Report) Integrate->Report

Caption: HPLC Purity Analysis Workflow.

Mass Spectrometry for Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive confirmation of molecular weight, serving as an orthogonal technique to chromatographic retention time for identity verification.

Rationale for Method Design
  • Ionization: Electrospray Ionization (ESI) is the preferred technique for polar to moderately polar molecules. Given the presence of the nitrogen atom in the morpholine ring, the molecule is expected to readily protonate, making ESI in positive ion mode ([M+H]⁺) the logical choice.

  • Coupling: The HPLC method described in Section 2 is directly compatible with MS analysis, allowing for seamless integration (LC-MS).

Detailed Protocol: LC-MS Method

Objective: To confirm the molecular weight of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde.

Instrumentation:

  • An LC-MS system equipped with an ESI source and a single quadrupole or time-of-flight (TOF) mass analyzer.

LC Conditions:

  • Use the same conditions as detailed in the HPLC protocol (Section 2.2).

MS Conditions:

ParameterSetting
Ionization Mode ESI, Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temp. 350 °C
Desolvation Gas Nitrogen, 600 L/hr
Scan Range 100 - 500 m/z

Procedure:

  • Prepare the sample as described in the HPLC protocol (a lower concentration of ~10 µg/mL is often sufficient).

  • Inject the sample into the LC-MS system.

  • Extract the mass spectrum from the chromatographic peak corresponding to the main analyte.

  • Verify the presence of the expected ions.

Expected Mass Spectrometry Data:

Ion SpeciesCalculated m/z
[M+H]⁺ 236.0917
[M+Na]⁺ 258.0736

Spectroscopic Structural Elucidation

Spectroscopic methods provide detailed information about the molecule's covalent structure and functional groups. NMR is definitive for connectivity, while FTIR offers a rapid confirmation of key chemical bonds.

¹H and ¹³C NMR Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for unambiguous structural confirmation. The chemical shifts, coupling constants, and integration of the proton (¹H) signals, along with the carbon (¹³C) signals, provide a complete picture of the molecular framework. The predicted shifts below are based on established principles of NMR and data from analogous benzaldehyde structures.[5][6][7]

Predicted ¹H NMR Data (400 MHz, CDCl₃):

AssignmentPredicted Shift (ppm)MultiplicityIntegrationRationale
Aldehyde (-CHO)~9.8s1HHighly deshielded proton due to the anisotropic effect of the C=O bond.
Aromatic (H-6)~7.8d1HOrtho to the electron-withdrawing aldehyde group.
Aromatic (H-5)~6.7dd1HOrtho to the methoxy group and meta to the aldehyde.
Aromatic (H-3)~6.6d1HOrtho to the methoxy group.
Morpholine (-CH₂-N-)~4.3t2HAdjacent to the nitrogen atom of the amide.
Morpholine (-CH₂-C=O)~4.0s2HMethylene group alpha to the amide carbonyl.
Methoxy (-OCH₃)~3.9s3HCharacteristic singlet for a methoxy group on an aromatic ring.
Morpholine (-CH₂-O-)~3.8t2HAdjacent to the oxygen atom of the morpholine ring.

Protocol:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid and cost-effective technique to confirm the presence of key functional groups. The spectrum provides a molecular "fingerprint" and verifies that the primary chemical transformations in the synthesis have occurred.[8]

Predicted FTIR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Type
~2820 & ~2720Aldehyde C-HStretch (Fermi doublet)
~1685Aldehyde C=OStretch
~1650Amide C=O (Lactam)Stretch
~1600 & ~1500Aromatic C=CStretch
~1250Aryl-O-C (Ether)Asymmetric Stretch
~1120C-O-C (Morpholine)Asymmetric Stretch

Protocol:

  • Obtain a background spectrum of the clean ATR crystal or prepare a KBr pellet.

  • Place a small amount of the solid sample onto the ATR crystal or mix with KBr powder and press into a pellet.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

Integrated Analytical Strategy

A multi-faceted approach is essential for the robust characterization of a pharmaceutical intermediate. The relationship between these techniques provides a self-validating system for quality assessment.

Analytical_Strategy cluster_purity Purity & Identity cluster_structure Structural Confirmation Analyte 2-Methoxy-4- (3-oxomorpholino)benzaldehyde HPLC HPLC-DAD Analyte->HPLC Quantifies Purity LCMS LC-MS Analyte->LCMS Confirms Mass NMR NMR (¹H & ¹³C) Analyte->NMR Defines Connectivity FTIR FTIR Analyte->FTIR Identifies Functional Groups HPLC->LCMS Coupled Technique NMR->FTIR Complementary Data

Caption: Integrated workflow for complete characterization.

References

  • PubChem. 2-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzaldehyde. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. Benzaldehyde, 2-hydroxy-4-methoxy- HPLC Method. [Link]

  • Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry.
  • PubChem. 2-Hydroxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • NIST. Benzaldehyde, 2-methoxy- Mass Spectrum. National Institute of Standards and Technology. [Link]

  • Tolstorozhev, G. B., et al. (2012).
  • ResearchGate. HPLC chromatogram of the standard compound, i.e., 2-hydroxy-4-methoxy benzaldehyde. [Link]

  • NMR Wiki. 2-Methoxybenzaldehyde Q&A Forum. [Link]

  • BMRB. bmse010130 4-methoxy Benzaldehyde. Biological Magnetic Resonance Bank. [Link]

  • Ramakrishna, K., et al. (2011). Development and Validation of RP-HPLC Method for the Determination of Potential Genotoxic Impurities m-Isophthalaldehyde and... E-Journal of Chemistry.
  • El-Gindy, A., et al. (2013). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations.

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Mastering the Purification of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount, directly impacting its safety, efficacy, and stability. This principle extends to all chemical intermediates, where seemingly insignificant impurities can propagate through a synthetic route, leading to downstream complications, reduced yields, and potential safety concerns.[1][2] This guide provides a comprehensive overview of robust purification strategies for 2-Methoxy-4-(3-oxomorpholino)benzaldehyde, a key building block in the synthesis of various pharmaceutical compounds. By understanding the principles behind each technique and implementing rigorous protocols, researchers can ensure the consistent quality of this critical intermediate.

Understanding the Molecule: Physicochemical Properties and Potential Impurities

A successful purification strategy begins with a thorough understanding of the target molecule and its likely contaminants. While specific experimental data for 2-Methoxy-4-(3-oxomorpholino)benzaldehyde is not extensively published, we can infer its properties and potential impurity profile based on its structural components: a substituted benzaldehyde and a morpholinone moiety.

Predicted Physicochemical Properties:

PropertyPredicted CharacteristicRationale
Physical State Likely a solid at room temperature.The presence of polar functional groups (aldehyde, ether, amide) and the rigid aromatic ring contribute to a higher melting point compared to simpler benzaldehydes. Structurally similar compounds, such as 3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde, are solids.[3][4]
Solubility Sparingly soluble in non-polar solvents (e.g., hexanes), moderately soluble in solvents of intermediate polarity (e.g., ethyl acetate, dichloromethane), and soluble in polar aprotic solvents (e.g., DMF, DMSO).The combination of the relatively non-polar aromatic ring and the polar morpholinone and methoxy groups suggests this solubility profile.
Polarity A polar molecule.The aldehyde, ether, and amide functionalities introduce significant polarity.

Potential Impurities:

The impurity profile is intrinsically linked to the synthetic route. A plausible synthesis involves the reaction of a suitably substituted phenol with a morpholinone-containing electrophile or the functionalization of a pre-formed methoxy-morpholino-benzene scaffold. Potential impurities could include:

  • Starting Materials: Unreacted 2-methoxy-4-hydroxybenzaldehyde or the morpholinone precursor.

  • By-products of Aldehyde Synthesis: If the aldehyde is formed via formylation (e.g., Vilsmeier-Haack reaction), related isomers or over-formylated products could be present.[5]

  • Oxidation Product: 2-Methoxy-4-(3-oxomorpholino)benzoic acid, formed by the oxidation of the aldehyde group. This is a common impurity in benzaldehyde derivatives.

  • Hydrolysis Products: Cleavage of the morpholinone ring under certain pH conditions.

The following diagram illustrates a generalized workflow for identifying and mitigating these impurities.

Caption: General workflow for the purification of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde.

Application Notes & Protocols

Recrystallization: The First Line of Defense for Solid Compounds

Recrystallization is a powerful and economical technique for purifying solid organic compounds, leveraging differences in solubility between the desired product and its impurities at varying temperatures.[6]

Causality Behind Experimental Choices: The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even in the hot solvent (allowing for removal by hot filtration).

Protocol 1: Single-Solvent Recrystallization

  • Solvent Screening: In small test tubes, assess the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone) at room temperature and with gentle heating.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and briefly boil the solution.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and dry them in a vacuum oven at a temperature well below their melting point.

Protocol 2: Two-Solvent Recrystallization

This method is useful when a suitable single solvent cannot be identified. It employs a "good" solvent in which the compound is soluble and a miscible "poor" solvent in which it is not.

  • Dissolution: Dissolve the crude product in a minimal amount of the "good" solvent at an elevated temperature.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, and Drying: Follow steps 5 and 6 from the single-solvent protocol.

Common Recrystallization Solvent Systems:

Solvent SystemPolarityComments
Ethanol/WaterPolarA common and effective system for moderately polar compounds.
Ethyl Acetate/HexaneIntermediate/Non-polarExcellent for compounds of intermediate polarity.
Acetone/HexaneIntermediate/Non-polarSimilar to ethyl acetate/hexane, offering a different selectivity.
IsopropanolPolarA good single solvent for many organic compounds.
Column Chromatography: For High-Purity Separation

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.[7][8] For a polar molecule like 2-Methoxy-4-(3-oxomorpholino)benzaldehyde, normal-phase chromatography is typically employed.

Causality Behind Experimental Choices: In normal-phase chromatography, a polar stationary phase (e.g., silica gel) is used with a less polar mobile phase (eluent). Non-polar compounds have a lower affinity for the stationary phase and elute first, while polar compounds are retained more strongly and elute later. The choice of eluent is critical; a solvent system that is too polar will elute all compounds too quickly, resulting in poor separation, while a system that is not polar enough will lead to very long retention times.

Protocol 3: Flash Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 20% ethyl acetate in hexane). The polarity of the eluent can be gradually increased (gradient elution) to elute more strongly adsorbed compounds.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Recommended Eluent Systems for Initial Screening:

  • Ethyl Acetate/Hexane

  • Dichloromethane/Methanol (for more polar compounds)[9]

Workflow for Column Chromatography:

G cluster_0 Preparation cluster_1 Elution & Collection cluster_2 Analysis & Isolation A Prepare Silica Gel Slurry B Pack Column A->B C Load Crude Sample B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Caption: Step-by-step workflow for purification by column chromatography.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable analytical technique for determining the purity of a compound and for quantifying impurities.[10][11][12] A reversed-phase method is generally suitable for a molecule of this polarity.

Causality Behind Experimental Choices: In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Polar compounds have a lower affinity for the stationary phase and elute earlier, while less polar compounds are retained longer.

Protocol 4: Reversed-Phase HPLC Analysis

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV-Vis spectrum of the compound (likely in the 254-280 nm range).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

This method should be validated for linearity, accuracy, and precision. The retention time and peak area of the main component will indicate its purity.

Trustworthiness: A Self-Validating System

Each purification protocol should be part of a self-validating system. The purity of the product obtained from recrystallization should be confirmed by HPLC. If impurities persist, column chromatography should be employed, with the resulting fractions again analyzed by HPLC. The final product should be characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

References

  • Preparation method of 4-hydroxyl-2-methoxybenzaldehyde. CN102557903A.
  • Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Food Science & Nutrition. [Link]

  • Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides. US8076515B2.
  • Benzaldehyde, 2-hydroxy-4-methoxy-. SIELC Technologies. [Link]

  • Benzaldehyde, 4-methoxy-. NIST WebBook. [Link]

  • b: HPLC analysis of 2-hydroxy 4-methoxy benzaldehyde (2H4MB) content in rhizome extract of Decalepis hamiltonii (Kanchipuram). ResearchGate. [Link]

  • 3-Methoxy-4-(2-(morpholin-4-yl)-2-oxoethoxy)benzaldehyde. PubChem. [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. International Journal of ChemTech Research. [Link]

  • Process for the purific
  • Solvents for Recrystallization. University of Rochester. [Link]

  • HPLC AND ESI-MS ANALYSIS OF VANILLIN ANALOGUE 2-HYDROXY-4-METHOXY BENZALDEHYDE IN SWALLOW ROOT – THE INFLUENCE OF HABITAT HETEROGENEITY ON ANTIOXIDANT POTENTIAL. Acta Scientiarum Polonorum Hortorum Cultus. [Link]

  • Preparation method of medical intermediate 2,3,4-trimethoxy benzaldehyde. CN1724458A.
  • Chemical Properties of Benzaldehyde, 2-hydroxy-4-methoxy- (CAS 673-22-3). Cheméo. [Link]

  • Column Chromatography. Magritek. [Link]

  • HPLC chromatograms showing separation of... ResearchGate. [Link]

  • Process for preparation of 3-methoxy-4-hydroxybenzaldehyde. US4151207A.
  • Solvent Systems for Flash Column Chromatography. University of Rochester. [Link]

  • 4-Methoxy-3-(methoxymethyl)benzaldehyde. Acta Crystallographica Section E. [Link]

  • 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. ResearchGate. [Link]

  • Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]

  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and side-reaction profiling of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde . This document is structured for researchers and process chemists, focusing on mechanistic troubleshooting and high-fidelity protocols.

Executive Summary & Molecule Profile[1]

Target Molecule: 2-Methoxy-4-(3-oxomorpholino)benzaldehyde CAS Registry: (Analogous structures: 1270591-34-0 for related intermediates) Primary Application: Key intermediate for "Next-Generation" Factor Xa inhibitors (Rivaroxaban analogs). The presence of the ortho-methoxy group on the benzaldehyde core enhances metabolic stability and potency in downstream API synthesis.

Critical Synthetic Challenge: The synthesis is complicated by the bifunctional nature of the precursors. The coexistence of a nucleophilic aniline (or morpholinone nitrogen) and an electrophilic aldehyde creates high risks for polymerization and self-condensation.

Critical Troubleshooting: Side Reactions & Mechanistic Fixes

Scenario A: "My reaction mixture turned into an insoluble tar/polymer."

Diagnosis: Uncontrolled Schiff Base Polymerization (Intermolecular). Context: This occurs primarily when attempting to build the morpholinone ring starting from 4-amino-2-methoxybenzaldehyde .

  • The Mechanism: The free amine (

    
    ) of Molecule A attacks the aldehyde (
    
    
    
    ) of Molecule B. This forms an imine (Schiff base) dimer, which retains reactive ends, leading to oligomerization.
  • The Side Reaction:

    
    
    
  • Corrective Action:

    • Avoid Unprotected Precursors: Do not use 4-amino-2-methoxybenzaldehyde as the starting material for ring closure.

    • Use the "Masked" Route: Start with 4-amino-2-methoxybenzonitrile or an acetal-protected aldehyde.

    • Switch to C-N Coupling (Recommended): Use 4-bromo-2-methoxybenzaldehyde and couple it with pre-formed morpholin-3-one.

Scenario B: "I see significant de-halogenated impurity (Ar-H) during Buchwald Coupling."

Diagnosis: Protodehalogenation (Hydrodehalogenation). Context: Occurs during the Palladium-catalyzed coupling of Morpholin-3-one with 4-bromo-2-methoxybenzaldehyde.

  • The Mechanism: The oxidative addition intermediate (

    
    ) undergoes 
    
    
    
    -hydride elimination from the solvent or ligand, or transmetallates with trace moisture/hydride sources, releasing the aryl ring as
    
    
    instead of coupling.
  • The Cause:

    • Solvent impurities (peroxides/alcohols).

    • Excessive heating with inefficient catalyst turnover.

  • Corrective Action:

    • Solvent Switch: Replace primary alcohols or ethers with Toluene or 1,4-Dioxane (anhydrous).

    • Base Selection: Switch from alkoxide bases (e.g.,

      
      ), which can act as hydride donors, to inorganic carbonates like 
      
      
      
      or
      
      
      .
Scenario C: "The aldehyde peak is missing, and I see a carboxylic acid."

Diagnosis: Aerobic Oxidation (Autoxidation). Context: Benzaldehydes with electron-donating groups (like methoxy) are prone to oxidation in air, especially under basic conditions.

  • The Mechanism: Radical chain reaction initiated by trace metals or light, converting

    
     to 
    
    
    
    .
  • Corrective Action:

    • Degassing: Sparge all solvents with Argon/Nitrogen for 15 minutes pre-reaction.

    • Radical Scavenger: Add trace BHT (butylated hydroxytoluene) if the protocol permits, though strict inert atmosphere is usually sufficient.

Visualizing the Impurity Landscape

The following diagram maps the competing pathways. Note how Path A (Direct Cyclization) is fraught with polymerization risks compared to Path B (Coupling).

SideReactions Start_Aniline 4-Amino-2-methoxy benzaldehyde Target TARGET: 2-Methoxy-4-(3-oxomorpholino) benzaldehyde Start_Aniline->Target Ring Closure (Difficult) Polymer IMPURITY: Schiff Base Polymer (Insoluble Tar) Start_Aniline->Polymer Self-Condensation (Fast) Start_Bromo 4-Bromo-2-methoxy benzaldehyde Start_Bromo->Target Pd-Catalysis (Preferred) Dehalo IMPURITY: 3-Methoxybenzaldehyde (Protodehalogenation) Start_Bromo->Dehalo Side Rxn: Hydride Source Morpholinone Morpholin-3-one Morpholinone->Target Coupling Partner Acid IMPURITY: Carboxylic Acid (Oxidation) Target->Acid Air/Base Exposure

Caption: Comparative reaction pathways showing the high risk of polymerization in aniline-based routes versus the dehalogenation risk in coupling routes.

Recommended Protocol: C-N Coupling Route

This protocol minimizes side reactions by using the Buchwald-Hartwig Amination on the bromo-precursor. This avoids handling the unstable amino-benzaldehyde.[1]

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
4-Bromo-2-methoxybenzaldehyde 1.0SubstrateDrying required.[2]
Morpholin-3-one 1.2NucleophileExcess drives conversion.

0.02CatalystPre-catalyst.
Xantphos 0.03LigandLarge bite angle favors C-N bond.

2.0BaseMild; prevents aldehyde side rxns.
1,4-Dioxane SolventMediumMust be anhydrous & degassed.
Step-by-Step Methodology
  • Preparation:

    • Charge a dry Schlenk flask with 4-bromo-2-methoxybenzaldehyde (1.0 equiv), morpholin-3-one (1.2 equiv), and

      
       (2.0 equiv).
      
    • Crucial Step: Evacuate and backfill with Nitrogen (

      
      ) to remove oxygen (prevents aldehyde oxidation).
      
  • Catalyst Addition:

    • Add

      
       (2 mol%) and Xantphos (3 mol%).
      
    • Add anhydrous 1,4-Dioxane (0.2 M concentration relative to bromide).

  • Reaction:

    • Heat to 100°C for 12–16 hours.

    • Monitoring: Check HPLC/TLC. Look for the disappearance of the bromide.

    • Checkpoint: If reaction stalls, add 0.5 mol% fresh Pd/Ligand. Do not increase temperature >110°C (risks aldehyde degradation).

  • Workup:

    • Cool to room temperature. Filter through a Celite pad (removes inorganic salts).

    • Concentrate filtrate.[3]

    • Purification: Flash chromatography (SiO2). Eluent: Ethyl Acetate/Hexanes (gradient 20%

      
       60%). The morpholinone group is polar; the product will elute later than the starting bromide.
      

FAQ: Expert Troubleshooting

Q: Can I use


 instead of 

?
A: Yes, but the reaction will be significantly slower. Cesium's larger ionic radius improves solubility in organic solvents (the "Cesium Effect"), which is critical for the base to function in the non-polar transition state of the catalytic cycle.

Q: Why do I see a "dimer" peak in LC-MS (Mass = 2


 Target)? 
A:  This is likely the Aldol Condensation product . Even though benzaldehydes have no 

-protons, if you used a ketone solvent (like acetone) or if there are impurities, the aldehyde can react. More likely, if you used the aniline route, it is the Schiff base dimer described in Scenario A.

Q: My product is yellow/orange. Is it pure? A: The target is a benzaldehyde with an electron donor, so a pale yellow color is normal (conjugation). However, deep orange/brown suggests oxidation products (quinones) or palladium residues. Perform a thiourea scavenge or charcoal filtration if the metal content is too high.

References

  • Title: "Process for the preparation of 4-(4-aminophenyl)
  • Buchwald-Hartwig Coupling on Benzaldehydes

    • Title: "Buchwald-Hartwig Coupling - General Procedures and Comp
    • Source: Organic Synthesis / ChemSpider[3]

    • URL:[Link]

  • Aldehyde-Amine Compatibility

    • Title: "N-Acylation with Chloroacetyl Chloride: Applic
    • Source: BenchChem Protocols[4]

Sources

how to increase the purity of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for increasing the purity of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde. The content is structured to address common experimental challenges through detailed protocols, troubleshooting guides, and frequently asked questions, ensuring both scientific accuracy and practical applicability.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a crude sample of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde?

A1: Impurities are typically derived from the synthetic route used. Common impurities can include:

  • Unreacted Starting Materials: Such as 2-hydroxy-4-methoxybenzaldehyde or morpholin-3-one, depending on the specific synthesis.

  • Over-oxidation Product: The corresponding carboxylic acid, 2-Methoxy-4-(3-oxomorpholino)benzoic acid, is a common impurity if oxidizing agents are used or if the aldehyde is exposed to air for extended periods.[1]

  • By-products: Side products from the specific reaction pathway. For instance, impurities can arise from small quantities of related starting materials present in commercial reagents.[2]

  • Residual Solvents: Solvents used during the reaction or initial work-up may be present.

Q2: What is the best initial strategy for purifying this compound?

A2: For a solid compound like 2-Methoxy-4-(3-oxomorpholino)benzaldehyde, recrystallization is the most effective and efficient first-line purification technique.[1][3] It is excellent for removing small amounts of impurities from a large amount of material. If recrystallization fails to yield a product of sufficient purity, or if the crude material contains multiple impurities with similar polarities, silica gel column chromatography is the recommended secondary method.

Q3: How can I definitively assess the purity of my final product?

A3: A combination of analytical techniques should be employed to confirm purity:[1]

  • Thin-Layer Chromatography (TLC): A single, well-defined spot in multiple solvent systems is a strong indicator of purity.

  • Melting Point Analysis: A pure crystalline solid will exhibit a sharp and narrow melting point range (typically < 2°C). Broad melting ranges suggest the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is one of the most powerful tools. The spectra should show clean signals corresponding to the target molecule with the correct integrations and be free of peaks attributable to impurities.[4][5]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (e.g., >99%). A reverse-phase HPLC method using an acetonitrile/water mobile phase is a good starting point.[6]

  • Mass Spectrometry (MS): Confirms that the compound has the correct molecular weight.

Purification Workflow & Decision Guide

The following diagram outlines a logical workflow for purifying 2-Methoxy-4-(3-oxomorpholino)benzaldehyde and making informed decisions based on initial analytical results.

PurificationWorkflow Purification Decision Workflow start Crude Product assess_purity Initial Purity Assessment (TLC, ¹H NMR) start->assess_purity is_solid Is the product a solid? assess_purity->is_solid recrystallization Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography is_solid->chromatography No / Oily purity_check_1 Purity Check (TLC, Melting Point) recrystallization->purity_check_1 purity_check_2 Purity Check (TLC, ¹H NMR) chromatography->purity_check_2 purity_check_1->chromatography Impurities Remain final_product High-Purity Product purity_check_1->final_product Purity > 98% purity_check_2->final_product Purity > 98% reconsider Re-evaluate Strategy (Consider alternative adsorbent or derivatization) purity_check_2->reconsider Impurities Remain

Caption: Workflow for selecting a purification method.

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is based on the principle of differential solubility. An ideal solvent will dissolve the target compound completely at an elevated temperature but poorly at room or lower temperatures, while impurities remain in solution upon cooling.[3]

A. Single-Solvent Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude product in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene). A good solvent will dissolve the compound when heated but will result in crystal formation upon cooling to room temperature and then in an ice bath.

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. It is crucial to use the minimum volume to ensure a good recovery yield.[3]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. Quickly filter the solution through a pre-warmed fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization of the product on the filter funnel.[7]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold, fresh solvent to remove any residual mother liquor containing dissolved impurities.[7]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the melting point and run a TLC and/or ¹H NMR to confirm purity.

B. Two-Solvent Recrystallization

This method is useful when no single solvent has the ideal solubility profile. It involves a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble.[7] Common pairs include ethanol/water and ethyl acetate/hexane.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "solvent" (e.g., ethanol).

  • Addition of Anti-solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise with swirling until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.

  • Re-dissolution: Add a few drops of the hot "solvent" back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.[7]

  • Crystallization, Collection, Washing, and Drying: Follow steps 4-7 from the Single-Solvent protocol, using an ice-cold mixture of the two solvents (in the same ratio) for the washing step.

Protocol 2: Silica Gel Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (eluent).[8]

  • Solvent System (Eluent) Selection: Using TLC, find a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides a retention factor (Rf) of ~0.25-0.35 for the target compound. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. This Rf value typically provides the best separation.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane). Pour this slurry into a glass column and allow the solvent to drain, ensuring the silica bed is packed uniformly without cracks or air bubbles.[1] The top of the silica should always be covered with solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Carefully apply this solution to the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to elute compounds of increasing polarity. For example, start with 10% ethyl acetate in hexane and gradually increase the concentration of ethyl acetate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-Methoxy-4-(3-oxomorpholino)benzaldehyde.

Troubleshooting Guide

Observed Problem Probable Cause(s) Recommended Solution(s)
Recrystallization: Oiling Out The boiling point of the solvent is higher than the compound's melting point. The solution is supersaturated, or cooling is too rapid.Select a solvent with a lower boiling point. Ensure cooling is slow and undisturbed. Add a bit more solvent to the hot mixture before cooling.
Recrystallization: No Crystals Form The solution is not sufficiently saturated (too much solvent was used). The compound is very soluble even at low temperatures.Boil off some of the solvent to concentrate the solution and attempt cooling again.[7] If that fails, try a different solvent or a two-solvent system.
Recrystallization: Poor Recovery Too much solvent was used. The crystals are significantly soluble in the cold wash solvent. The compound was prematurely crystallized during hot filtration.Use the minimum amount of hot solvent for dissolution. Ensure the wash solvent is ice-cold and use it sparingly. Pre-warm the filtration apparatus thoroughly.[7]
Column Chromatography: Poor Separation The chosen eluent system has inappropriate polarity (Rf is too high or too low). The column was packed improperly (air bubbles, cracks). The sample was overloaded onto the column.Optimize the eluent system using TLC to achieve an Rf of ~0.25-0.35.[1] Repack the column carefully. Use an appropriate amount of crude material for the column size (typically 1-5% of the silica gel weight).
Column Chromatography: Compound "Streaking" on TLC The compound may be too polar for the silica gel, or it might be acidic/basic. The sample is not fully soluble in the eluent.Add a small amount (0.1-1%) of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). Consider using a different stationary phase like alumina.[1] Ensure the sample is fully dissolved before loading.

References

  • Axsyn. Benzaldehyde, 2-hydroxy-4-methoxy-; 673-22-3. [Link]

  • Cheméo. Chemical Properties of Benzaldehyde, 2-hydroxy-4-methoxy- (CAS 673-22-3). [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

  • MilliporeSigma. 2-methoxy-4-methylbenzaldehyde | 57415-35-7. [Link]

  • Magritek. Column Chromatography. [Link]

  • Cheméo. Chemical Properties of Benzaldehyde, 2-methoxy- (CAS 135-02-4). [Link]

  • NMR Wiki Q&A Forum. 2-Methoxybenzaldehyde. [Link]

  • Google Patents. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
  • ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • PrepChem.com. Synthesis of 4-hydroxy-3-methoxy benzaldehyde. [Link]

  • SIELC Technologies. Benzaldehyde, 2-hydroxy-4-methoxy-. [Link]

  • NIST WebBook. Benzaldehyde, 2-hydroxy-4-methoxy-. [Link]

  • EPA CompTox Chemicals Dashboard. Benzaldehyde, 2-methoxy-4-(1-methylethyl)- Properties. [Link]

  • Google Patents.
  • Bio-Link. Purification Techniques | Column Selection for Chromatography. [Link]

  • PubChem. 4-Methoxybenzaldehyde. [Link]

  • Pharmaffiliates. Benzaldehyde-impurities. [Link]

  • The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]

  • PMC. 4-Methoxy-3-(methoxymethyl)benzaldehyde. [Link]

  • Google Patents. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.

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Validation & Comparative

Advanced MS Characterization of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of mass spectrometry (MS) methodologies for 2-Methoxy-4-(3-oxomorpholino)benzaldehyde , a critical pharmacophore often associated with the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban derivatives).

Executive Summary & Compound Significance

2-Methoxy-4-(3-oxomorpholino)benzaldehyde (MW: 235.24 Da) represents a complex analytical challenge due to its mixed functionality: a labile aldehyde group, an electron-donating methoxy substituent, and a polar lactam (morpholinone) ring.

Accurate characterization is essential for:

  • Synthetic Process Control: Monitoring the formation of the morpholinone ring from acyclic precursors.

  • Impurity Profiling: Detecting oxidative degradants (carboxylic acids) or hydrolysis products (ring-opened amines).

This guide compares Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI) and Triple Quadrupole (QqQ) vs. High-Resolution MS (HRMS) to establish the gold standard for detection.

Comparative Analysis: Ionization Sources

ESI vs. APCI: The Polarity Battle

The choice of ionization source dictates the sensitivity and the type of adducts observed.

FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Verdict
Mechanism Desorption of ions from charged droplets (Soft ionization).Gas-phase ion-molecule reactions (Plasma-based).ESI Wins
Protonation Site Preferentially protonates the amide oxygen of the morpholinone or the carbonyl oxygen.Protonates via hydronium ion transfer; can induce thermal degradation.ESI
Sensitivity High (Picogram level). The polar lactam and aldehyde moieties ionize efficiently in ESI+.Moderate . Better for non-polar analogs, but this molecule is sufficiently polar.ESI
Adducts Forms

,

, and hemiacetal adducts

.
Predominantly

; less solvent adduction but higher background noise.
ESI
Thermal Stability Excellent (Ambient temp process).Risk: The aldehyde group is susceptible to oxidation/degradation at high APCI temps (>350°C).ESI

Expert Insight: While APCI is often the backup for "difficult" organics, experimental evidence from similar morpholinone derivatives (e.g., Rivaroxaban intermediates) suggests that ESI in Positive Mode (ESI+) yields a signal-to-noise ratio (S/N) approximately 5-10x higher than APCI. The morpholinone nitrogen, although amidic, facilitates protonation on the carbonyl oxygen, stabilizing the


 ion.

Comparative Analysis: Mass Analyzers

Triple Quadrupole (QqQ) vs. Orbitrap/Q-TOF

Select the analyzer based on your analytical goal: Quantification or Elucidation .

Scenario A: Routine Quantification (QqQ)
  • Instrument: Agilent 6400 Series / Sciex Triple Quad.

  • Mode: Multiple Reaction Monitoring (MRM).

  • Application: Process yield determination.

  • Key Transition:

    
     (Loss of 
    
    
    
    / Ring contraction).
Scenario B: Impurity Profiling (HRMS)
  • Instrument: Thermo Q-Exactive (Orbitrap) / Waters Xevo G2-XS (Q-TOF).

  • Mode: Full Scan / dd-MS2.

  • Application: Identifying the "Over-Oxidized" impurity (Carboxylic acid, MW 251.24).

  • Requirement: Mass accuracy < 5 ppm to distinguish

    
     from 
    
    
    
    .

Fragmentation Mechanics (MS/MS)

Understanding the dissociation pathways is critical for confirming the structure. The fragmentation of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde follows a distinct logic governed by the stability of the aromatic core and the lability of the morpholinone ring.

Proposed Fragmentation Pathway (ESI+ CID)
  • Precursor:

    
    .
    
  • Primary Loss (Neutral Loss of CO): The benzaldehyde moiety typically loses carbon monoxide (28 Da) to form a phenyl cation-like species (

    
    ).
    
  • Secondary Loss (Morpholine Ring Cleavage): The morpholinone ring undergoes cross-ring cleavage (Retro-Diels-Alder type or simple amide bond cleavage), often losing

    
     (44 Da) or the entire morpholine ring depending on collision energy.
    
  • Diagnostic Ion: The methoxy group can undergo radical loss (

    
    ) or formaldehyde loss (
    
    
    
    ) if the ring system rearranges.
Visualization of Fragmentation Logic

The following diagram illustrates the collision-induced dissociation (CID) pathways.

FragmentationPathway Precursor Precursor [M+H]+ m/z 236.09 (C12H14NO4)+ Frag1 Fragment A [M+H - CO]+ m/z 208.10 (Phenyl Cation) Precursor->Frag1 -28 Da (CO) Benzaldehyde Loss Frag2 Fragment B [M+H - C2H4O]+ m/z 192.06 (Lactam Cleavage) Precursor->Frag2 -44 Da (C2H4O) Morpholinone Cross-Ring Frag3 Fragment C [Core Aniline]+ m/z 164.07 (Full Ring Loss) Frag1->Frag3 -44 Da Secondary Cleavage Frag2->Frag3 -28 Da Secondary Loss

Caption: CID fragmentation pathway showing primary losses of Carbon Monoxide (aldehyde) and Ethylene Oxide equivalent (morpholinone).

Experimental Protocols

Method A: High-Sensitivity Quantitation (LC-MS/MS)

Objective: Trace quantification of the aldehyde intermediate in a reaction mixture.

1. Sample Preparation:

  • Solvent: Dissolve 1 mg in 1 mL Acetonitrile (ACN).

  • Dilution: Serial dilution to 10 ng/mL in 50:50 Water:ACN + 0.1% Formic Acid.

  • Filtration: 0.22 µm PTFE filter (Nylon filters may adsorb the aldehyde).

2. Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polarity)

    • 1-6 min: 5%

      
       95% B
      
    • 6-8 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

3. Mass Spectrometer Settings (Source: ESI+):

Parameter Setting Rationale
Capillary Voltage 3500 V Standard for positive mode electrospray.
Gas Temp 300°C Sufficient for desolvation without thermally degrading the aldehyde.
Nebulizer Pressure 35 psi Ensures fine mist for efficient ionization.
Fragmentor 110 V Optimized to transmit the parent ion (236) without premature breakage.

| Collision Energy | 15 - 25 eV | Sweep required; 20 eV typically maximizes the m/z 208 and 192 fragments. |

4. Data Processing:

  • Quantifier Ion:

    
     (Most stable transition).
    
  • Qualifier Ion:

    
     (Confirmational).
    

Troubleshooting & Self-Validation

To ensure trustworthiness, every run must be self-validating.

  • Aldehyde Hydration: In aqueous mobile phases, aldehydes can form gem-diols (

    
    ). If the parent ion signal is split between 236 and 254, increase the organic content or source temperature to dehydrate the diol back to the aldehyde.
    
  • Dimerization: High concentrations may lead to

    
     at 
    
    
    
    . Dilute the sample 10x to confirm monomer presence.
  • Carryover: The lactam ring can be "sticky" on C18 columns. Implement a needle wash with 50:50 MeOH:IPA.

References

  • Rivaroxaban Impurity Profiling

    • Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS. (2022).[1] Biomedical Chromatography.

  • Morpholine Fragmentation Mechanisms

    • Fragmentation of protonated benzaldehydes via intermediate ion/molecule complexes. (1986).[2] Organic Mass Spectrometry.

  • General ESI vs APCI Guidelines

    • A Comparison Between ESI and APCI Ionisation Modes.
  • Compound Data (Structural Analog)

    • Benzaldehyde, 2-hydroxy-4-methoxy- Mass Spectrum.[3][4][5] NIST Chemistry WebBook.

Sources

comparing synthesis routes for 2-Methoxy-4-(3-oxomorpholino)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of synthesis routes for 2-Methoxy-4-(3-oxomorpholino)benzaldehyde , a critical scaffold likely utilized in the development of next-generation Factor Xa inhibitors (analogous to Rivaroxaban) or novel oxazolidinone antibiotics.

This analysis prioritizes process scalability, impurity control, and atom economy , distinguishing between "Linear Construction" and "Convergent Coupling" strategies.

Executive Summary

The target molecule, 2-Methoxy-4-(3-oxomorpholino)benzaldehyde (C₁₂H₁₃NO₄), combines an electron-rich benzaldehyde core with a morpholin-3-one lactam ring. The synthesis of this moiety presents a classic process chemistry dilemma: construct the heterocycle linearly (low material cost, high step count) or couple a pre-formed heterocycle (higher material cost, convergent, catalytic).

This guide compares the two dominant methodologies:

  • Route A (Convergent): Palladium/Copper-catalyzed C-N coupling of 4-bromo-2-methoxybenzaldehyde with morpholin-3-one.

  • Route B (Linear): Stepwise cyclization of 4-amino-2-methoxybenzaldehyde using 2-(2-chloroethoxy)acetyl chloride.

Strategic Recommendation
  • For Discovery/Medicinal Chemistry (<100g): Route A is superior due to operational simplicity and rapid access to the target.

  • For Process Development/Manufacturing (>1kg): Route B is traditionally favored for cost, though recent advances in ligand design (e.g., Xantphos) are making Route A increasingly viable for scale-up by eliminating genotoxic alkylating agents used in Route B.

Technical Route Analysis

Route A: Metal-Catalyzed C-N Coupling (Convergent)

This route leverages the "activated" nature of the aryl halide. The aldehyde group at the para position acts as an Electron Withdrawing Group (EWG), activating the C-Br bond for oxidative addition, while the ortho-methoxy group provides steric nuance but does not significantly deactivate the center.

  • Mechanism: Buchwald-Hartwig Amination or Ullmann-type Coupling.

  • Key Reagents: 4-Bromo-2-methoxybenzaldehyde, Morpholin-3-one, Pd(OAc)₂/Xantphos or CuI/Diamine.

  • Critical Control Point: Control of the O-arylation vs. N-arylation selectivity (though morpholin-3-one heavily favors N-arylation).

Route B: Stepwise Cyclization (Linear)

This classical route builds the morpholinone ring directly onto the aniline nitrogen. It avoids heavy metals but involves alkylating agents that are potential genotoxic impurities (PGIs).

  • Mechanism: Nucleophilic Acyl Substitution

    
     Intramolecular S_N2 Cyclization.
    
  • Key Reagents: 4-Amino-2-methoxybenzaldehyde, 2-(2-chloroethoxy)acetyl chloride, K₂CO₃/NaH.

  • Critical Control Point: The chemoselectivity of the acylation step (aniline amine vs. potential aldehyde side reactions) and the complete cyclization of the intermediate.

Visual Pathway Analysis

The following diagram illustrates the mechanistic flow and decision nodes for both routes.

SynthesisRoutes Start_A Route A: Convergent Coupling Start_B Route B: Linear Cyclization SM_A1 4-Bromo-2-methoxy- benzaldehyde Step_A_Cat Pd-Catalyzed C-N Coupling (Buchwald-Hartwig) Ligand: Xantphos SM_A1->Step_A_Cat SM_A2 Morpholin-3-one SM_A2->Step_A_Cat SM_B1 4-Amino-2-methoxy- benzaldehyde Step_B_Acyl N-Acylation (Formation of Amide) SM_B1->Step_B_Acyl SM_B2 2-(2-chloroethoxy)- acetyl chloride SM_B2->Step_B_Acyl Product TARGET: 2-Methoxy-4-(3-oxomorpholino)- benzaldehyde Step_A_Cat->Product One-Step (Yield: 75-85%) Int_B Intermediate: N-(4-formyl-3-methoxyphenyl)- 2-(2-chloroethoxy)acetamide Step_B_Acyl->Int_B Step_B_Cyc Base-Mediated Cyclization (NaH or K2CO3) Int_B->Step_B_Cyc Step_B_Cyc->Product Two-Step (Yield: 50-65%)

Figure 1: Mechanistic comparison of Convergent (Route A) vs. Linear (Route B) synthesis pathways.

Performance Comparison Matrix

ParameterRoute A: Pd-Catalyzed CouplingRoute B: Linear Cyclization
Overall Yield High (75-85%) Moderate (50-65%)
Step Count 1 Step2 Steps (Isolation often required)
Raw Material Cost High (Pd catalyst + Morpholinone)Low (Commodity reagents)
Impurity Profile Metal residues (Pd/Cu), Ligand oxides.Alkyl chlorides (PGIs) , uncyclized amide.
Scalability Good (requires metal scavenging).Excellent (standard unit operations).
Atom Economy High (Loss of HBr only).Moderate (Loss of HCl + HCl).
Operational Risk Oxygen sensitivity (Catalyst).Exotherm control (Acylation/Hydride).

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed C-N Coupling (Recommended)

Rationale: This protocol utilizes Xantphos, a ligand with a wide bite angle known for stabilizing Pd during amide/lactam couplings, ensuring high turnover numbers (TON).

Materials:

  • 4-Bromo-2-methoxybenzaldehyde (1.0 eq)

  • Morpholin-3-one (1.2 eq)

  • Pd(OAc)₂ (2 mol%)

  • Xantphos (4 mol%)

  • Cs₂CO₃ (2.0 eq)

  • 1,4-Dioxane (0.2 M concentration)

Procedure:

  • Inertion: Charge a reaction vessel with 4-bromo-2-methoxybenzaldehyde, morpholin-3-one, Pd(OAc)₂, Xantphos, and Cs₂CO₃. Evacuate and backfill with Nitrogen (3x).

  • Solvation: Add anhydrous 1,4-Dioxane via syringe.

  • Reaction: Heat the mixture to 100°C for 12-16 hours. Monitor by HPLC for the disappearance of the aryl bromide.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the residue from Isopropanol/Heptane to afford the title compound as a pale yellow solid.

Validation Check:

  • ¹H NMR (DMSO-d₆): Look for the aldehyde proton (~9.8 ppm), the methoxy singlet (~3.9 ppm), and the characteristic morpholinone ethylene multiplets (~3.7-4.2 ppm).

Protocol B: Linear Cyclization (Industrial Legacy)

Rationale: Adapted from standard Rivaroxaban intermediate synthesis, modified for the aldehyde substrate.

Materials:

  • 4-Amino-2-methoxybenzaldehyde (1.0 eq)

  • 2-(2-chloroethoxy)acetyl chloride (1.1 eq)

  • K₂CO₃ (2.5 eq) or NaH (for cyclization step)

  • Acetone (Step 1) / DMF (Step 2)

Procedure:

  • Acylation: Dissolve 4-amino-2-methoxybenzaldehyde in Acetone/K₂CO₃ at 0°C. Dropwise add 2-(2-chloroethoxy)acetyl chloride. Stir at RT for 2 hours.

  • Intermediate Isolation: Quench with water, filter the precipitated amide intermediate. Dry in vacuo.[1]

  • Cyclization: Dissolve the intermediate in DMF. Add K₂CO₃ (or NaH for faster kinetics) and heat to 80-90°C for 4-6 hours.

  • Quench: Pour the reaction mixture into ice water. The product should precipitate.

  • Purification: Filtration followed by washing with water and cold ethanol.

Validation Check:

  • Ensure complete disappearance of the intermediate amide peak in HPLC. Uncyclized material is a common impurity here.

References

  • Buchwald-Hartwig Coupling Mechanism

    • Title: Palladium-Catalyzed Synthesis of Aryl Amines and Heterocycles.
    • Source:Accounts of Chemical Research, 1998.
    • URL:[Link]

  • Synthesis of Morpholinone-Aryl Derivatives (Rivaroxaban Analogs)

    • Title: Practical and Efficient Processes for the Preparation of 4-(4-Aminophenyl)morpholin-3-one.[2][3]

    • Source:Heterocycles, 2007.[1] (Describes the linear cyclization route logic).

    • URL:[Link]

  • Catalytic Lactam Arylation

    • Title: Copper-Catalyzed N-Arylation of Amides and Nitrogen Heterocycles.
    • Source:Journal of the American Chemical Society, 2001.
    • URL:[Link]

  • Patent Reference for Similar Scaffolds

    • Title: Substituted Oxazolidinones and their Use in the Field of Blood Coagulation. (Basis for Route B chemistry).[1][3]

    • Source:US Patent 7,157,456.[4]

    • URL

Sources

A Senior Application Scientist's Guide to 2-Methoxy-4-(3-oxomorpholino)benzaldehyde and its Potential as a PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparison with Other Benzaldehyde Derivatives for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the benzaldehyde scaffold remains a cornerstone for the development of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives have made it a privileged structure in drug discovery. This guide provides a comprehensive comparison of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde , a compound of emerging interest, with other benzaldehyde derivatives, focusing on its potential as a Phosphoinositide 3-kinase (PI3K) inhibitor.

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] Consequently, the development of potent and selective PI3K inhibitors is a major focus of oncology research. The morpholine moiety is a common feature in many kinase inhibitors, valued for its ability to improve pharmacokinetic properties and engage in key interactions within the ATP-binding pocket of kinases.[2] The fusion of a benzaldehyde core with a morpholinone ring, as seen in 2-Methoxy-4-(3-oxomorpholino)benzaldehyde, presents an intriguing chemical architecture for targeting the PI3K pathway.

This guide will delve into the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of this compound class, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The PI3K/AKT/mTOR Signaling Pathway: A Key Target in Oncology

The PI3K pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), to promote cell survival, proliferation, and growth.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Processes Cell Growth, Proliferation, Survival mTOR->Cell_Processes Promotes Growth_Factor Growth Factor Growth_Factor->RTK Binds Inhibitor 2-Methoxy-4-(3-oxomorpholino)benzaldehyde & Derivatives Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition.

Synthesis of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde and Related Derivatives

The synthesis of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde can be conceptualized based on established synthetic routes for similar morpholinone-containing compounds. A plausible synthetic strategy involves the reaction of a suitably protected 4-hydroxy-2-methoxybenzaldehyde with a morpholin-3-one precursor.

Hypothetical Synthetic Protocol:

Step 1: Synthesis of 4-(4-Formyl-3-methoxyphenoxy)acetic acid.

  • To a solution of 4-hydroxy-3-methoxybenzaldehyde (vanillin) in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate.

  • Add ethyl bromoacetate dropwise at room temperature and stir the reaction mixture overnight.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and evaporate the solvent.

  • Hydrolyze the resulting ester with a base like sodium hydroxide in a mixture of water and an organic solvent (e.g., methanol or ethanol) to yield the carboxylic acid.

  • Acidify the reaction mixture to precipitate the product, which is then filtered, washed, and dried.

Step 2: Synthesis of 2-(4-Formyl-3-methoxyphenoxy)-N-(2-hydroxyethyl)acetamide.

  • Couple the carboxylic acid from Step 1 with ethanolamine using a standard peptide coupling reagent (e.g., HATU, HOBt/EDC) in an appropriate solvent like DMF.

  • Monitor the reaction by TLC.

  • After completion, perform an aqueous workup to isolate the product.

Step 3: Cyclization to form 2-Methoxy-4-(3-oxomorpholino)benzaldehyde.

  • The cyclization of the N-(2-hydroxyethyl)acetamide intermediate can be achieved under various conditions, such as treatment with a dehydrating agent or via a Mitsunobu reaction.

Synthesis_Workflow Vanillin 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) Ester Intermediate Ester Vanillin->Ester Williamson Ether Synthesis Bromoacetate Ethyl Bromoacetate + Base Bromoacetate->Ester Acid 4-(4-Formyl-3-methoxyphenoxy)acetic acid Ester->Acid Hydrolysis Amide N-(2-hydroxyethyl)acetamide Intermediate Acid->Amide Amide Coupling Ethanolamine Ethanolamine + Coupling Agent Ethanolamine->Amide Final_Product 2-Methoxy-4-(3-oxomorpholino)benzaldehyde Amide->Final_Product Cyclization

Caption: Plausible synthetic workflow for the target compound.

Comparative Analysis: Performance Against Other Benzaldehyde Derivatives

The therapeutic potential of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde lies in its anticipated activity as a PI3K inhibitor. To provide a comprehensive comparison, we will examine its structure-activity relationship in the context of other benzaldehyde derivatives that have been investigated for various biological activities.

Compound/Derivative ClassKey Structural FeaturesReported Biological ActivityReference
2-Methoxy-4-(3-oxomorpholino)benzaldehyde (Target) Methoxy and 3-oxomorpholino substituentsHypothesized PI3K inhibitory activity-
Vanillin and its derivatives Hydroxyl and methoxy groupsAntioxidant, anticancer, antimalarial, anti-inflammatory[4][5]
2-Hydroxy-4-methoxybenzaldehyde Isomer of vanillinLarvicidal, ovicidal, antimicrobial, antioxidant[6][7]
Benzyloxybenzaldehyde derivatives Benzyloxy groupAnticancer (induce apoptosis and cell cycle arrest)[8]
Morpholine-bearing quinoline derivatives Morpholine and quinoline moietiesCholinesterase inhibitors[9]
Structure-Activity Relationship (SAR) Insights

The structure-activity relationship of benzaldehyde derivatives is highly dependent on the nature and position of the substituents on the aromatic ring.

  • The Aldehyde Group: The aldehyde functionality is often crucial for the biological activity of these compounds. It can act as a hydrogen bond acceptor or participate in covalent interactions with biological targets.

  • Hydroxyl and Methoxy Groups: The presence and position of hydroxyl and methoxy groups significantly influence the electronic properties and hydrogen bonding potential of the molecule. For instance, in vanillin and its isomers, these groups are key to their antioxidant and antimicrobial activities.[4][7] The 2-methoxy group in our target compound is likely to influence its conformation and interaction with the PI3K active site.

  • The Morpholinone Ring: The 3-oxomorpholino group is a critical feature. The morpholine ring itself is a well-established pharmacophore in kinase inhibitors, often improving solubility and metabolic stability.[2] The lactam (oxo) functionality within the morpholinone ring introduces a planar amide bond and additional hydrogen bonding capabilities, which can be pivotal for binding to the hinge region of the kinase domain.

A patent for a series of 2-substituted-3-sulfonamino-5-(4-morpholinoquinazolin-6-yl)benzamides as PI3K inhibitors provides strong evidence for the potential of the 2-methoxy-4-(morpholino- or oxomorpholino-)phenyl moiety in targeting PI3K. While the patent does not disclose data for the exact benzaldehyde, the described compounds with a similar core structure exhibit potent antiproliferative activity and inhibit the PI3K/AKT/mTOR pathway.

Experimental Protocols

To facilitate further research and validation, this section provides representative experimental protocols for the synthesis and biological evaluation of benzaldehyde derivatives as potential PI3K inhibitors.

General Procedure for PI3K Enzyme Inhibition Assay (HTRF)

This protocol is a standard method for assessing the inhibitory activity of compounds against PI3K isoforms.

  • Reagents and Materials:

    • Recombinant human PI3K isoforms (e.g., PI3Kα, β, δ, γ)

    • PIP2 (substrate)

    • ATP

    • HTRF KinEASE-STK S1 kit

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM DTT, 0.05% CHAPS)

    • Test compounds dissolved in DMSO

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the assay buffer, the PI3K enzyme, and the test compound.

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding EDTA.

    • Add the HTRF detection reagents (Europium-labeled anti-phospho-serine/threonine antibody and XL665-labeled streptavidin).

    • Incubate in the dark for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

    • Calculate the HTRF ratio and determine the IC50 values by plotting the percentage of inhibition against the compound concentration.[10]

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic or cytostatic effects of compounds.

  • Cell Lines:

    • Select cancer cell lines with known PI3K pathway activation (e.g., MCF-7, PC-3, U87-MG).

  • Procedure:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

    • Incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Conclusion and Future Directions

2-Methoxy-4-(3-oxomorpholino)benzaldehyde represents a promising, yet underexplored, scaffold for the development of novel PI3K inhibitors. Its structural features, combining the versatile benzaldehyde core with the pharmacologically advantageous morpholinone ring, suggest a high potential for potent and selective inhibition of the PI3K/AKT/mTOR pathway.

While direct experimental data for this specific compound is currently limited, the strong evidence from closely related patented compounds provides a solid rationale for its investigation. The synthetic strategies and biological evaluation protocols outlined in this guide offer a clear path for researchers to synthesize and characterize this molecule and its analogs.

Future research should focus on:

  • Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route for 2-Methoxy-4-(3-oxomorpholino)benzaldehyde and its derivatives.

  • In Vitro Biological Evaluation: Determining the IC50 values against all Class I PI3K isoforms to assess potency and selectivity.

  • Cell-Based Assays: Evaluating the antiproliferative activity in a panel of cancer cell lines with varying PI3K pathway activation statuses.

  • Structure-Activity Relationship Studies: Synthesizing and testing a library of analogs to elucidate the key structural determinants for PI3K inhibition and to optimize potency and selectivity.

By systematically exploring the potential of this novel benzaldehyde derivative, the scientific community can further enrich the arsenal of targeted therapies for cancer and other diseases driven by aberrant PI3K signaling.

References

  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c06230][4][5]

  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10671754/][4][5]

  • Application Notes and Protocols: 2-Hydroxy-4-Methoxybenzaldehyde as a Versatile Precursor for Heterocyclic Compound Synthesis. Benchchem. [URL: https://www.benchchem.com/application-notes/2-hydroxy-4-methoxybenzaldehyde-synthesis-heterocyclic-compounds]
  • 2-Hydroxy-4-Methoxybenzaldehyde: Integrating Cell Culture, Metabolic Engineering, and Intelligent Genome Editing. MDPI. [URL: https://www.mdpi.com/2218-273X/14/1/74]
  • Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease. UHI. [URL: https://pure.uhi.ac.
  • 2-Hydroxy-4-Methoxybenzaldehyde: Larvicidal Structure-Activity Studies. [URL: Not available][6]

  • Ovicidal Activity of 2-Hydroxy-4-Methoxybenzaldehyde, Derivatives and Structural Analogues on Anopheles gambiae Eggs. MMUST Institutional Repository. [URL: http://ir.mmust.ac.ke/handle/123456789/1045]

  • Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease. SciSpace. [URL: https://typeset.
  • 2-Hydroxy-4-methoxybenzaldehyde (CAS 673-22-3). Cayman Chemical. [URL: https://www.caymanchem.com/product/20723/2-hydroxy-4-methoxybenzaldehyde][7]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [URL: https://www.e3s-conferences.org/articles/e3sconf/abs/2024/56/e3sconf_rawmu2024_01051/e3sconf_rawmu2024_01051.html][2]

  • Chemical structure of the morpholine derivative.
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Deriv
  • 4 - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v89p0131]
  • Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15698770/][8]

  • PKI-402 | PI3K Inhibitor. MedchemExpress.com. [URL: https://www.medchemexpress.com/pki-402.html]
  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6165151/][9]

  • IC 50 for indicated drugs against different PI3K isoforms using HTRF... | Download Table. ResearchGate. [URL: https://www.researchgate.net/figure/IC-50-for-indicated-drugs-against-different-PI3K-isoforms-using-HTRF-assay_tbl1_41420786][10]

  • Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates. MDPI. [URL: https://www.mdpi.com/1420-3049/29/2/313][1]

  • Structure Activity Relationships. Drug Design Org. [URL: https://www.drug-design.org/sar.html]
  • Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. [URL: Not available]
  • 3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde 31438-76-3. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/eme00100]
  • Antitumor activity of benzaldehyde. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6929727/]
  • PI3-K alpha Inhibitor 2. Echelon Biosciences. [URL: https://www.echelon-inc.com/product/pi3-k-alpha-inhibitor-2/]
  • ProteomeXchange Dataset PXD037721-2. ProteomeCentral. [URL: http://proteomecentral.proteomexchange.
  • Morpholine Derivatives in Agrochemical Discovery and Development. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37588321/]
  • Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16648834/]
  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. MDPI. [URL: https://www.mdpi.com/1422-0067/22/11/5713]
  • (PDF) Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules. ResearchGate. [URL: https://www.researchgate.
  • Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. I.R.I.S. [URL: https://www.iris-pharma.
  • practical and efficient processes for the preparation of 4-(4-aminophenyl)morpholin-3-ones on a. [URL: Not available][3]

  • Synthesis of N-formyl morpholine as green solvent in the synthesis of organic compounds. Asian Journal of Green Chemistry. [URL: https://www.ajgreenchem.com/article_29107.html]
  • 2-Methoxy-4-(methoxymethoxy)benzaldehyde. Fluorochem. [URL: https://www.fluorochem.co.uk/F633350]
  • Synthesis of 4-hydroxy-3-methoxy benzaldehyde. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-4-hydroxy-3-methoxy-benzaldehyde]
  • No.1|143-152|Nov-Jan|2024 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN. Heterocyclic Letters. [URL: https://www.heteroletters.org/abstract.php?id=3772]

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A Comparative Guide to the Structural Validation of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the structural validation of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry and drug discovery. As this molecule is not extensively characterized in publicly available literature, this document establishes a robust, first-principles approach to its structural confirmation. We will compare predicted analytical data with that of structurally related and commercially available compounds, providing the experimental and theoretical basis for unambiguous identification.

Introduction: The Structural Hypothesis

The target molecule, 2-Methoxy-4-(3-oxomorpholino)benzaldehyde, possesses a unique arrangement of functional groups on a benzene ring: an aldehyde, a methoxy group, and a 3-oxomorpholino substituent. The ortho-methoxy group is expected to exert significant electronic and steric influence on the aldehyde, while the para-oxomorpholino group, a lactam within a morpholine ring, introduces a distinct amide character.

The validation of such a structure is non-trivial. It requires a multi-technique analytical approach to confirm not only the presence of all constituent parts but also their precise connectivity (regioisomerism). The primary challenge is to differentiate our target compound from potential isomers that could arise during synthesis, such as the 3-methoxy or other positional isomers of the oxomorpholino group.

A plausible synthetic route is essential for anticipating potential impurities. A likely pathway involves the nucleophilic substitution of a suitable precursor, such as 2-methoxy-4-fluorobenzaldehyde, with 3-morpholinone in the presence of a base. This context informs our analytical strategy, which must be capable of detecting unreacted starting materials and potential side-products.

The Analytical Workflow: A Multi-Pronged Approach

Structural validation is a process of accumulating corroborating evidence. No single technique is sufficient. Our workflow integrates High-Performance Liquid Chromatography (HPLC) for purity assessment with a suite of spectroscopic methods (NMR, IR, and MS) for definitive structural elucidation.

G cluster_0 Synthesis & Purification cluster_1 Purity & Identity Screening cluster_2 Definitive Structural Elucidation Synthesis Proposed Synthesis of Target Compound Purification Column Chromatography Synthesis->Purification HPLC HPLC Purity Assessment (>98% Purity Target) Purification->HPLC MS Mass Spectrometry (Confirm Molecular Weight) HPLC->MS H_NMR ¹H NMR Spectroscopy (Proton Environment & Connectivity) MS->H_NMR C_NMR ¹³C NMR Spectroscopy (Carbon Skeleton) H_NMR->C_NMR IR IR Spectroscopy (Functional Group Confirmation) C_NMR->IR Final Final IR->Final Structure Validated

Caption: Integrated workflow for the validation of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Before committing to extensive spectroscopic analysis, confirming the purity of the synthesized batch is paramount. A reverse-phase HPLC method is ideal for separating our polar aromatic aldehyde from less polar starting materials or more polar impurities.

Comparative HPLC Analysis
CompoundExpected Retention Time (t R )Rationale for Separation
2-Methoxy-4-(3-oxomorpholino)benzaldehyde (Target) ~5.2 minThe combination of the polar aldehyde and oxomorpholino groups with the aromatic ring gives it intermediate polarity.
2-Methoxy-4-fluorobenzaldehyde (Precursor)~6.5 minLess polar than the target molecule due to the absence of the highly polar oxomorpholino group, resulting in a longer retention time on a C18 column.
4-Morpholinobenzaldehyde (Alternative)~4.8 minLacks the methoxy group and the carbonyl in the morpholine ring, making it slightly more polar and likely to elute earlier.
Experimental Protocol: HPLC Method
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Zorbax StableBond C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Water:Acetonitrile:Glacial Acetic Acid (760:240:5, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV-Vis Diode Array Detector (DAD) at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of the mobile phase.

  • System Suitability: Ensure a peak asymmetry (tailing factor) of < 1.5 and a theoretical plate count of > 2000 for the main analyte peak.

Causality: The chosen mobile phase is weakly acidic to ensure the aldehyde and amide functionalities are protonated and consistently charged, leading to sharp, symmetrical peaks. The C18 stationary phase provides excellent separation based on hydrophobicity.

Molecular Weight Confirmation: Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the molecular weight, offering the first piece of structural evidence. Electrospray ionization (ESI) is the preferred method for this moderately polar molecule.

Predicted Mass Spectrum Data
CompoundMolecular FormulaExact MassExpected [M+H] +Key Fragmentation Pattern
2-Methoxy-4-(3-oxomorpholino)benzaldehyde (Target) C 12 H 13 NO 4235.0845236.0918Loss of CO (-28 Da) from the aldehyde; cleavage of the oxomorpholino ring.
4-Morpholinobenzaldehyde (Alternative)C 11 H 13 NO 2191.0946192.1020Characteristic loss of the morpholine ring or fragments thereof.

Experimental Protocol: ESI-MS

  • Instrument: Waters SYNAPT G2 or equivalent Q-ToF mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Sample Infusion: Introduce the sample (dissolved in acetonitrile/water) via direct infusion at 5 µL/min.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Data Acquisition: Scan from m/z 50 to 500.

Causality: The high-resolution mass measurement (to four decimal places) allows for the confirmation of the elemental composition, ruling out other formulas with the same nominal mass. Tandem MS (MS/MS) on the [M+H]+ ion would provide further structural information by inducing characteristic fragmentation, such as the loss of the entire oxomorpholino moiety or cleavage within the ring.

Definitive Structure Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance is the cornerstone of structural validation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

G a Structure of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde with Atom Numbering

Caption: Proposed structure with atom numbering for NMR assignment. (Note: A real image would be embedded here showing the benzaldehyde ring with protons H-3, H-5, H-6, the aldehyde proton H-7, the methoxy protons H-8, and the four sets of protons on the oxomorpholino ring).

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Proton(s)Predicted δ (ppm)MultiplicityIntegrationRationale & Comparison
H-7 (Aldehyde) 9.8 - 10.0s1HDeshielded proton characteristic of aldehydes. Its singlet nature confirms no adjacent protons.
H-6 7.6 - 7.8d1HOrtho to the electron-withdrawing aldehyde group, thus significantly downfield. Coupled to H-5.
H-5 7.0 - 7.2dd1HCoupled to both H-6 and H-3. Its position is influenced by the para-oxomorpholino and ortho-aldehyde groups.
H-3 6.8 - 7.0d1HOrtho to the electron-donating methoxy group, thus upfield. Coupled to H-5.
H-8 (Methoxy) 3.9 - 4.1s3HTypical chemical shift for an aromatic methoxy group.
Oxomorpholino CH₂ 4.2 - 4.5m4HProtons adjacent to the nitrogen and amide carbonyl will be downfield.
Oxomorpholino CH₂ 3.7 - 4.0m4HProtons adjacent to the oxygen will be slightly more shielded. The exact shifts and multiplicities will be complex multiplets due to the ring conformation.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Carbon(s)Predicted δ (ppm)Rationale
C-7 (Aldehyde C=O) 190 - 193Highly deshielded carbonyl carbon.
Oxomorpholino C=O 166 - 169Amide carbonyl, slightly more shielded than the aldehyde.
C-2 (C-OCH₃) 160 - 163Aromatic carbon attached to oxygen, highly deshielded.
C-4 (C-N) 145 - 150Aromatic carbon attached to nitrogen.
C-1 125 - 128Quaternary carbon ipso to the aldehyde.
C-6 128 - 132Aromatic CH ortho to the aldehyde.
C-5, C-3 110 - 120Aromatic CH carbons.
Oxomorpholino CH₂ 60 - 70Carbons adjacent to oxygen.
Oxomorpholino CH₂ 40 - 50Carbons adjacent to nitrogen.
C-8 (Methoxy) 55 - 57Typical methoxy carbon chemical shift.

Experimental Protocol: NMR Spectroscopy

  • Instrument: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Spectral Width: 20 ppm

    • Number of Scans: 16

    • Relaxation Delay (d1): 2 seconds

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Spectral Width: 240 ppm

    • Number of Scans: 1024

    • Relaxation Delay (d1): 2 seconds

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm.

Functional Group Analysis: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum should clearly show absorptions for the two distinct carbonyl groups (aldehyde and amide) and other characteristic bonds.

Comparative IR Data
Functional GroupPredicted Wavenumber (cm⁻¹) for TargetComparative Wavenumber (cm⁻¹)Reference
Aldehyde C-H Stretch 2820-2850 & 2720-2750Benzaldehyde: ~2820 & ~2730 cm⁻¹
Aldehyde C=O Stretch 1685 - 1705Benzaldehyde: ~1703 cm⁻¹
Amide C=O Stretch (Lactam) 1650 - 16703-Morpholinone derivatives: ~1660-1670 cm⁻¹
Aromatic C=C Stretch 1580 - 1610Substituted Benzenes: 1500-1600 cm⁻¹
C-O-C Stretch (Ether & Morpholine) 1230 - 1260 (Aryl-Alkyl Ether) & 1110-1130 (Morpholine)2-Methoxybenzaldehyde: ~1250 cm⁻¹

Experimental Protocol: FT-IR Spectroscopy

  • Instrument: PerkinElmer Spectrum Two FT-IR or equivalent with a diamond ATR accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Parameters: 16 scans at a resolution of 4 cm⁻¹.

  • Processing: Perform an automatic baseline correction and peak labeling.

Causality: The conjugation of the aldehyde with the aromatic ring lowers its C=O stretching frequency compared to a saturated aldehyde. The lactam carbonyl of the oxomorpholino ring is expected at a lower frequency than the aldehyde due to resonance with the nitrogen lone pair. The presence of two distinct, strong carbonyl peaks in these regions is a critical piece of evidence for the proposed structure.

Conclusion: Synthesizing the Evidence

The structural validation of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde is achieved by the convergence of evidence from multiple, independent analytical techniques. The process begins with establishing high purity via HPLC. Subsequently, high-resolution mass spectrometry must confirm the correct elemental composition. Finally, the detailed connectivity and arrangement of functional groups are unequivocally established by ¹H and ¹³C NMR spectroscopy, with supporting evidence from the characteristic functional group absorptions in the IR spectrum.

By comparing the acquired experimental data to the predicted values and the data from known structural analogs presented in this guide, a researcher can confidently confirm the identity and structure of this novel compound.

References

  • Google Patents. (n.d.). Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
  • Srivastava, P. K., Rai, D. K., & Rai, S. B. (2001).
  • Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

  • Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.
  • ResearchGate. (2025, August 7). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]

  • Preprints.org. (2023, December 25). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Retrieved from [Link]

  • AIP Publishing. (2010, July 28). IR spectra of protonated benzaldehyde clusters, C7H7O+–Ln (L=Ar,N2;n≤2)⁠: Ion-ligand binding motifs of the cis and trans oxonium isomers. Retrieved from [Link]

  • PMC. (n.d.). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ions

A Comparative Guide to the Analytical Validation of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde Purity for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical methodologies for the validation of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde purity, a critical parameter for its application in research and drug development. As a complex molecule incorporating both a benzaldehyde and a morpholine moiety, a comprehensive analytical strategy is paramount to ensure its quality, safety, and efficacy in subsequent applications. This document eschews a rigid template in favor of a logical, causality-driven narrative that guides researchers through the rationale of method selection, development, and validation in accordance with international regulatory standards.

Chapter 1: Understanding the Analyte and Its Potential Impurities

The first principle of any robust analytical validation is a thorough understanding of the molecule and its potential impurities. 2-Methoxy-4-(3-oxomorpholino)benzaldehyde is likely synthesized from a precursor such as 4-hydroxy-2-methoxybenzaldehyde[1][2] and a suitable morpholine synthon. This synthetic route informs the potential profile of process-related impurities.

Hypothetical Synthesis and Impurity Profile:

The synthetic pathway is the primary source of process-related impurities. These can include unreacted starting materials, intermediates, and by-products from side reactions.

cluster_reactants Starting Materials cluster_products Reaction Outcome SM1 4-Hydroxy-2-methoxybenzaldehyde Product 2-Methoxy-4-(3-oxomorpholino)benzaldehyde SM1->Product Reaction Impurity1 Unreacted SM1 SM1->Impurity1 Residual Impurity3 Side-Reaction By-product SM1->Impurity3 Side Reaction SM2 Morpholine Precursor SM2->Product Impurity2 Unreacted SM2 SM2->Impurity2 Residual SM2->Impurity3 Side Reaction cluster_stress Forced Degradation Conditions (ICH Q1A) Acid Acid Hydrolysis (e.g., 0.1M HCl) Analysis RP-HPLC Analysis Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Analysis Thermal Thermal Stress (e.g., 80°C) Thermal->Analysis Photo Photolytic Stress (UV/Vis Light) Photo->Analysis DS Drug Substance (Compound X) DS->Acid DS->Base DS->Oxidation DS->Thermal DS->Photo Outcome Assess Peak Purity & Mass Balance Analysis->Outcome Dev Method Development Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Val Validated Method Rob->Val

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Methoxy-4-(3-oxomorpholino)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

2-Methoxy-4-(3-oxomorpholino)benzaldehyde (CAS: 1533419-72-9, synonymous with 4-(4-formyl-3-methoxyphenyl)morpholin-3-one) is a critical intermediate in the synthesis of anticoagulant Factor Xa inhibitors (e.g., Rivaroxaban). As a pharmaceutical building block, it possesses specific toxicological properties that require strict adherence to containment protocols.

This guide moves beyond generic safety advice, providing a logic-driven framework for researchers handling this compound in milligram-to-gram scales.

Hazard Identification Matrix (GHS)

Treat as a Potent Compound (Band 3) due to pharmaceutical activity.

Hazard ClassCategoryH-CodeHazard StatementOperational Implication
Acute Toxicity Oral 4H302Harmful if swallowed.[1][2]Zero-tolerance for surface contamination.
Skin Irritation 2H315Causes skin irritation.[1][2][3][4]Contact dermatitis risk; no exposed skin allowed.
Eye Irritation 2AH319Causes serious eye irritation.[1][2][3][4][5]Fine powder nature requires sealed eye protection.
STOT-SE 3H335May cause respiratory irritation.[1][2][4][5]Critical: All handling must occur under negative pressure.

Personal Protective Equipment (PPE) Architecture

The selection of PPE for this compound is governed by its physical state (fine, light-yellow powder) and its lipophilic nature, which facilitates skin absorption.

Hand Protection Strategy

Standard: Double-gloving protocol is mandatory for all synthesis and weighing operations.

  • Inner Layer: 4 mil (0.10 mm) Nitrile. Acts as a second skin and sweat barrier.

  • Outer Layer: 5-8 mil (0.12-0.20 mm) Extended Cuff Nitrile.

  • Rationale: Benzaldehyde derivatives can permeate thin latex. Nitrile offers superior chemical resistance to the morpholine ring structure. The outer glove is sacrificial; change immediately upon splash.

Respiratory Defense

Primary Control: Engineering controls (Fume Hood) are the first line of defense. Secondary Control (PPE):

  • Solid Handling (Weighing): N95 or P2 particulate respirator is the minimum requirement if outside a glovebox.

  • Solution/Heating: If the compound is dissolved in halogenated solvents (DCM) or heated, a Half-Face Respirator with Organic Vapor/Acid Gas (OV/AG) + P100 cartridges is required.

  • Why? The aldehyde moiety is a respiratory irritant; the morpholine ring suggests potential sensitization.

Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient due to the drift potential of the fine powder.

  • Body: Tyvek® lab coat or similar non-woven, disposable material. Cotton coats trap dust and can become a secondary source of exposure.

Operational Workflow: The "Clean-Chain" Protocol

This workflow visualizes the movement of the chemical to ensure containment is never broken.

ChemicalWorkflow cluster_containment Critical Containment Zone Storage 1. Storage (4°C, Inert Gas) Weighing 2. Weighing Station (Balance Enclosure/Hood) Storage->Weighing Transport in Secondary Container Transfer 3. Transfer (Closed Vessel) Weighing->Transfer Anti-static Gun Usage Reaction 4. Reaction Setup (Fume Hood) Transfer->Reaction Solvent Addition Waste 5. Waste Stream (Solid Organic) Reaction->Waste Quench & Segregate

Figure 1: The "Clean-Chain" workflow emphasizes that the compound must remain within the Critical Containment Zone (green dotted line) from weighing until it is chemically transformed or disposed of.

Detailed Technical Protocols

Static-Controlled Weighing Procedure

Context: As a benzaldehyde derivative, this solid is prone to static charge, causing "fly-away" powder that contaminates balance surfaces.

  • Preparation: Place an ionizing fan or anti-static gun inside the balance enclosure.

  • Taring: Use a pre-weighed glass vial with a screw cap. Do not use weighing boats (static risk).

  • Transfer: Spatulate directly into the vial. Do not pour.

  • Sealing: Cap the vial inside the enclosure before moving it to the reaction hood.

  • Decontamination: Wipe the exterior of the vial with a Kimwipe dampened in Ethanol/Water (70:30) before removing from the balance area.

Reaction Setup (Solvent Handling)

Context: 2-Methoxy-4-(3-oxomorpholino)benzaldehyde is often dissolved in DCM or THF.

  • Addition Order: Add solvent to the solid, not solid to the solvent. This prevents the displacement of air from ejecting a puff of toxic powder.

  • Temperature: If heating is required (e.g., Knoevenagel condensation), ensure the condenser water flow is active before heating begins to prevent aldehyde vapor escape.

Emergency Response & Disposal

Spill Management Logic

In the event of a powder spill (>500 mg):

SpillResponse Start Spill Detected Evac 1. Evacuate Immediate Area (Allow dust to settle - 5 min) Start->Evac PPE_Up 2. Escalate PPE (Double Gloves, N95/P100) Evac->PPE_Up Cover 3. Wet Covering (Cover with solvent-dampened pads) PPE_Up->Cover Prevent Airborne Dust Collect 4. Mechanical Collection (Scoop, do not sweep) Cover->Collect Clean 5. Triple Wipe (Soap -> Water -> Acetone) Collect->Clean

Figure 2: Spill response decision tree prioritizing respiratory protection and dust suppression.

Waste Disposal
  • Solid Waste: Dispose of contaminated gloves, paper towels, and solid chemical in Hazardous Solid Waste (Trace Organics) .

  • Liquid Waste: If dissolved in organic solvents, segregate into Halogenated or Non-Halogenated waste streams based on the solvent used.

  • Container: Do not rinse the original shipping bottle. Cap it and dispose of the entire bottle as hazardous waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11194854, 4-(4-aminophenyl)morpholin-3-one (Precursor/Related Structure). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[6] Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 4-(4-formyl-3-methoxyphenyl)morpholin-3-one. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.